Technical Guide: Physicochemical Properties & Applications of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
The following technical guide is structured to provide an exhaustive analysis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane , also known as Dimethyl (3-(trimethylsilyl)prop-2-ynyl)phosphonate . This guide deviates...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured to provide an exhaustive analysis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane , also known as Dimethyl (3-(trimethylsilyl)prop-2-ynyl)phosphonate .
This guide deviates from standard templates to prioritize the specific chemical logic, synthetic utility, and handling requirements of this bifunctional building block.
Executive Summary & Chemical Identity
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a specialized organophosphorus reagent used primarily in the construction of conjugated enyne systems and allenyl phosphonates. It combines the reactivity of a Horner-Wadsworth-Emmons (HWE) reagent with a protected alkyne terminus , making it a linchpin in the synthesis of polyunsaturated natural products and functional materials.
The following data represents the core physical characteristics relevant to handling and purification.
Property
Value / Description
Note
Appearance
Colorless to pale yellow liquid
Viscous oil at RT
Boiling Point
~85–95 °C @ 0.1 mmHg
High-vacuum distillation required
Density
~1.05 g/mL
Estimated based on analogues
Refractive Index
Estimated
Solubility
Soluble in THF, DCM, , Toluene
Hydrolytically sensitive
Stability
Stable at -20°C under Argon
Moisture sensitive (hydrolysis of P-OMe)
Spectroscopic Signature (Diagnostic)
NMR ():
0.15 (s, 9H, )
2.75 (d, Hz, 2H, )
3.80 (d, Hz, 6H, )
NMR ():
20–25 ppm (Typical phosphonate range)
Synthesis & Preparation Protocols
The most robust synthesis avoids the ambiguity of regioselective deprotonation by utilizing the Michaelis-Arbuzov reaction . This route ensures the trimethylsilyl (TMS) group is installed before the phosphonate, preventing side reactions.
Pathway: The Arbuzov Route
This protocol describes the reaction between 3-(trimethylsilyl)propargyl bromide and trimethyl phosphite .
Procedure: Treat propargyl bromide with n-BuLi at -78°C in THF to generate the lithiated alkyne. Quench with TMSCl. Isolate 3-(trimethylsilyl)propargyl bromide via distillation.
Conditions: Neat (solvent-free) or in Toluene, 100–120°C.
Apparatus: Flame-dried round-bottom flask equipped with a reflux condenser and an inert gas (Argon) inlet.
Detailed Protocol
Charge the reaction flask with 3-(trimethylsilyl)propargyl bromide under Argon.
Add Trimethyl phosphite dropwise at room temperature. Caution: Exothermic.
Heat the mixture gradually to 110°C .
Methyl bromide (MeBr) gas will evolve as a byproduct. Ensure the system is vented through a bubbler into a neutralizing trap.
Stir at 110°C for 4–6 hours until
NMR shows complete consumption of the phosphite ( 140 ppm) and appearance of the phosphonate product ( 22 ppm).
Purification: Remove excess trimethyl phosphite under high vacuum (0.5 mmHg) at 60°C. Distill the residue at 0.1 mmHg to obtain the pure product.
Visualization: Synthesis Workflow
Caption: Stepwise synthesis via lithiation/silylation followed by Michaelis-Arbuzov phosphonylation.
Reactivity & Applications
This molecule acts as a "chemical Swiss Army knife" due to its dual functionality: the acidic
-methylene protons and the protected alkyne.
A. Horner-Wadsworth-Emmons (HWE) Olefination
The primary application is the synthesis of conjugated enynes .
Mechanism: Deprotonation of the
-methylene group (using NaH or LiHMDS) generates a phosphonate carbanion. This nucleophile attacks an aldehyde or ketone, forming an intermediate oxaphosphetane which collapses to yield the alkene.
Stereoselectivity: Due to the steric bulk of the TMS group and the nature of the phosphonate, these reactions typically favor the (E)-isomer .
B. Allenyl Isomerization
Under basic conditions (e.g.,
-BuOK), the propargyl phosphonate can isomerize to an allenyl phosphonate :
This is critical for preparing functionalized allenes, which are precursors to dihydrofurans and other heterocycles.
C. Desilylation
The TMS group serves as a mask for the terminal alkyne.
Protocol: Treatment with
in Methanol or TBAF (Tetra-n-butylammonium fluoride) in THF cleanly removes the TMS group, releasing the terminal alkyne for "Click" chemistry (CuAAC) or Sonogashira coupling.
Visualization: Reaction Pathways
Caption: Divergent synthetic pathways: Olefination (HWE), Deprotection, and Isomerization.
Safety & Handling
Hazards: The compound is an organophosphonate. While specific toxicology data is limited, treat as an irritant. The synthesis involves Trimethyl phosphite (stench, toxic) and evolves Methyl bromide (neurotoxin, gas).
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Moisture will slowly hydrolyze the methoxy groups to phosphonic acid derivatives.
Disposal: Hydrolyze with aqueous NaOH, then neutralize before disposal as chemical waste.
References
Preparation of Propargyl Phosphonates
Michaelis-Arbuzov Reaction Overview.[1] Organic Chemistry Portal. Link
Synthesis of TMS-Alkynes
Org.[2][3][4] Synth. 2004, 81, 157. "Preparation of 4-Trimethylsilyl-2-butyn-1-ol".[2] (Analogous lithiation protocol). Link
HWE Reaction Mechanism
Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Link
Chemical Data & Suppliers
Dimethyl Trimethylsilyl Propargylphosphonate (CAS 228120-29-4).[5] CymitQuimica Product Data. Link
NMR Data Reference
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases." Organometallics2010 , 29, 2176-2179.[6] Link
An In-depth Technical Guide to Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate, a versati...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate, a versatile bifunctional reagent with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.
Core Chemical Identity and Properties
Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate is a unique molecule that incorporates both a phosphonate moiety and a protected terminal alkyne. This dual functionality makes it a valuable building block for the introduction of a phosphonate group and a reactive handle for further molecular elaboration, such as in "click" chemistry.
The synthesis of Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate is most effectively achieved via the Michaelis-Arbuzov reaction.[3] This venerable yet highly reliable method for forming a carbon-phosphorus bond involves the reaction of a trialkyl phosphite with an alkyl halide.[3][4] In this specific case, the key precursors are trimethyl phosphite and 3-bromo-1-(trimethylsilyl)-1-propyne.
The Michaelis-Arbuzov Reaction Pathway
The reaction proceeds through a two-step S\textsubscript{N}2 mechanism:
Nucleophilic Attack: The phosphorus atom of trimethyl phosphite, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon of the propargyl bromide. This initial step forms a quasi-phosphonium salt intermediate.[3][4]
Dealkylation: The bromide anion, displaced in the first step, then performs a nucleophilic attack on one of the methyl groups of the phosphonium intermediate. This results in the formation of the final phosphonate product and methyl bromide as a byproduct.[3][4]
Caption: The Michaelis-Arbuzov reaction pathway for the synthesis of Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate.
Synthesis of the Precursor: 3-Bromo-1-(trimethylsilyl)-1-propyne
The requisite propargyl bromide can be synthesized from the corresponding alcohol, 3-trimethylsilyl-2-propyn-1-ol. A common and effective method involves the use of triphenylphosphine and bromine in dichloromethane.[5]
Experimental Protocol: Synthesis of 3-Bromo-1-(trimethylsilyl)-1-propyne [5]
Dissolve triphenylphosphine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.
Slowly add bromine (1.05 equivalents) to the solution at 0 °C. The color of the solution will change from orange to white upon completion of the initial reaction.
After stirring for 30 minutes, slowly add 3-trimethylsilyl-2-propyn-1-ol (1.0 equivalent) to the reaction mixture.
Continue stirring the reaction mixture for 1 hour at the same temperature.
Quench the reaction by washing with water and a dilute aqueous solution of hydrochloric acid.
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography using a non-polar eluent like hexane to afford the pure 3-bromo-1-(trimethylsilyl)-1-propyne.[5]
Experimental Protocol: Synthesis of Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 3-bromo-1-(trimethylsilyl)-1-propyne (1.0 equivalent) and an excess of trimethyl phosphite (typically 1.5-2.0 equivalents).
Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
Upon completion of the reaction, allow the mixture to cool to room temperature.
Remove the excess trimethyl phosphite and the methyl bromide byproduct by distillation under reduced pressure.
The resulting crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate.
Reactivity and Applications in Modern Organic Synthesis
The unique bifunctional nature of Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate opens up a wide array of synthetic possibilities.
The Phosphonate Moiety: A Gateway to Bioactive Molecules
Phosphonates are recognized as important pharmacophores due to their ability to act as non-hydrolyzable mimics of phosphates.[7] They are found in a variety of clinically used drugs, including antivirals and treatments for bone diseases.[7] The phosphonate group in the title compound can be further manipulated, for instance, by hydrolysis of the methyl esters to the corresponding phosphonic acid, which can enhance water solubility and interaction with biological targets.
The Silyl-Protected Alkyne: A Handle for "Click" Chemistry and Bioorthogonal Labeling
The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne. This protection is crucial for preventing unwanted side reactions during the synthesis and subsequent manipulations. The TMS group can be readily removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the terminal alkyne.
This terminal alkyne is a key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[8] This reaction allows for the efficient and highly specific formation of a stable triazole linkage with an azide-functionalized molecule. This strategy is widely employed in drug discovery, bioconjugation, and materials science for the modular assembly of complex molecular architectures.[8][]
Furthermore, the terminal alkyne can be utilized in strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction that proceeds without the need for a cytotoxic copper catalyst.[10] This makes Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate a potentially valuable tool for labeling and tracking biomolecules in living systems.[10][11]
Caption: Synthetic utility of Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate in click chemistry applications.
Spectroscopic Characterization
While a dedicated peer-reviewed spectrum for Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[12][13]
¹H NMR: Signals corresponding to the methoxy groups on the phosphorus atom (a doublet due to P-H coupling), the methylene group adjacent to the phosphorus (a doublet of triplets due to P-H and alkyne coupling), and the trimethylsilyl group (a sharp singlet) would be expected.
¹³C NMR: Resonances for the methoxy carbons, the methylene carbon, the two acetylenic carbons (with characteristic C-P coupling), and the trimethylsilyl carbons would be observed.
³¹P NMR: A single resonance in the phosphonate region of the spectrum is anticipated.
IR Spectroscopy: Characteristic absorption bands for the P=O stretch, the C≡C triple bond, and the Si-C bonds would be present.
Safety and Handling
Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate is an organophosphorus compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.[14] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[14] Avoid inhalation, ingestion, and skin contact. In case of exposure, seek immediate medical attention.[14]
References
Richardson, R. M., & Wiemer, D. F. Organic Syntheses Procedure. Available at: [Link][15]
MDPI. (2024). Complete Epoxy Phosphonate Conversion to Dimethyl (1E)-3-Hydroxyprop-1-Enylphosphonate with Photobiocatalysts' Assistance. Available at: [Link][12]
Docentes FCT NOVA. Phosphonic Systems. Part 3.' Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond. Available at: [Link][13]
Wikipedia. Michaelis–Arbuzov reaction. Available at: [Link][3]
Safe Work Australia. Health monitoring, Guide for organophosphate pesticides. Available at: [Link][14]
ResearchGate. (2019). New synthesis of trimethylsilyl esters of phosphorus(III) acids. Available at: [Link][16]
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. Available at: [Link][6]
Matrix Fine Chemicals. DIMETHYL (PROP-2-EN-1-YL)PHOSPHONATE | CAS 757-54-0. Available at: [Link][17]
National Institutes of Health. Bioorthogonal Chemistry: Recent Progress and Future Directions. Available at: [Link][11]
LookChem. 3-BROMO-1-(TRIMETHYLSILYL)-1-PROPYNE|38002-45-8. Available at: [Link][18]
Repository of the Academy's Library. BIOORTHOGONAL FLUORESCENT LABELS: A REVIEW ON COMBINED FORCES. Available at: [Link][19]
European Journal of Chemistry. (2024). Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends. Available at: [Link][10]
National Institutes of Health. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Available at: [Link][7]
Roeder Research Lab. (2007). The growing applications of click chemistry. Available at: [Link][8]
Radboud Repository. (2024). Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. Available at: [Link][20]
Semantic Scholar. (2021). One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evaluations. Available at: [Link][21]
Thermodynamic stability of silylated propargyl phosphonate esters
An In-Depth Technical Guide to the Thermodynamic Stability of Silylated Propargyl Phosphonate Esters Executive Summary Silylated propargyl phosphonate esters are a class of compounds with significant potential in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Thermodynamic Stability of Silylated Propargyl Phosphonate Esters
Executive Summary
Silylated propargyl phosphonate esters are a class of compounds with significant potential in medicinal chemistry and materials science, primarily due to the synthetic versatility of the alkyne and the biological relevance of the phosphonate group. Their utility, however, is intrinsically linked to their thermodynamic stability. This guide provides a comprehensive technical overview of the factors governing the stability of these molecules. We will delve into their synthesis, key decomposition pathways, and both experimental and computational methodologies for stability assessment. The narrative emphasizes the causal relationships between molecular structure and stability, offering field-proven insights for researchers engaged in the design and application of these promising compounds.
Introduction: The Emerging Role of Silylated Propargyl Phosphonate Esters
Chemical Structure and Properties
Silylated propargyl phosphonate esters are characterized by a central propargyl (2-propynyl) backbone, with a phosphonate ester at one terminus and a silyl-protected alkyne at the other. The silyl group serves as a protecting group for the terminal alkyne, preventing unwanted reactions and enabling a wide range of subsequent chemical modifications, such as cross-coupling reactions.[1][2][3][4] The phosphonate moiety, often considered a bioisostere of a phosphate group, can interact with biological targets.[5]
Applications in Medicinal Chemistry and Materials Science
In drug development, the phosphonate group can mimic the transition state of enzymatic reactions or act as a stable phosphate analog, while the protected alkyne allows for the attachment of the molecule to other entities via "click chemistry" or other coupling reactions.[1] This dual functionality makes them valuable synthons for creating complex bioactive molecules and probes. In materials science, the alkynyl group can be used for polymerization or for grafting onto surfaces.[1]
The Critical Importance of Thermodynamic Stability
The successful application of silylated propargyl phosphonate esters hinges on their ability to remain intact during synthesis, purification, storage, and application. Instability can lead to the formation of impurities, loss of activity, and unpredictable behavior. Understanding the thermodynamic stability of these compounds is therefore not merely an academic exercise but a prerequisite for their effective use. Key concerns include the potential for hydrolysis of the silyl ether and phosphonate ester bonds, as well as thermal decomposition and molecular rearrangements.
Synthesis and Characterization
The synthesis of silylated propargyl phosphonate esters typically involves a two-step process: the formation of the propargyl phosphonate backbone, followed by silylation of the terminal alkyne.
Synthetic Strategies: The Pudovik Reaction
The Pudovik reaction is a powerful method for forming α-hydroxyphosphonates, which can be precursors to the target molecules.[6][7][8] This reaction involves the addition of a dialkyl phosphite to an aldehyde. For propargyl phosphonates, propynal or a related α,β-unsaturated aldehyde can be used. The reaction is typically base-catalyzed.
Alternatively, the Kabachnik-Fields reaction provides a route to α-aminophosphonates.[6][7]
The general workflow for the synthesis is depicted below:
Caption: General synthetic workflow for silylated propargyl phosphonate esters.
Detailed Experimental Protocol: Synthesis of a Model Compound
This protocol describes the synthesis of a model compound, diethyl (1-hydroxy-3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate.
Materials:
3-(Trimethylsilyl)prop-2-ynal
Diethyl phosphite
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Saturated aqueous ammonium chloride solution
Anhydrous magnesium sulfate
Standard glassware for organic synthesis
Procedure:
To a solution of 3-(trimethylsilyl)prop-2-ynal (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add diethyl phosphite (1.1 eq).
Slowly add triethylamine (1.2 eq) to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
Quench the reaction by adding saturated aqueous ammonium chloride solution.
Separate the organic layer, and extract the aqueous layer with DCM (3x).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired diethyl (1-hydroxy-3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate.
Characterization Techniques
The structure and purity of the synthesized compounds should be confirmed by standard spectroscopic methods:
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR spectroscopy are essential for confirming the structure.[9][10][11] The ³¹P NMR will show a characteristic shift for the phosphonate group.
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorptions for the O-H, C≡C, P=O, and Si-C bonds.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.
Core Concepts of Thermodynamic Stability
The thermodynamic stability of a molecule refers to its relative energy state. A more stable molecule has a lower Gibbs free energy. For the compounds , stability is primarily determined by the strength of their covalent bonds and the presence of any destabilizing features.
Bond Dissociation Energies and Reaction Enthalpies
The strength of a chemical bond is quantified by its bond dissociation energy (BDE). Bonds with higher BDEs are more stable and require more energy to break. Key bonds to consider in silylated propargyl phosphonate esters are the Si-C, Si-O (in case of silyl ethers of the hydroxyl group), P-O, P-C, and C-H bonds. The overall stability of the molecule is a composite of the strengths of all its bonds.
Steric and Electronic Influences
Steric Hindrance: Bulky groups, such as large silyl groups (e.g., tert-butyldimethylsilyl, TBS, or triisopropylsilyl, TIPS), can sterically protect nearby functional groups from attack, thereby increasing kinetic stability.[12][13]
Electronic Effects: The electronegativity of substituents can influence bond polarities and, consequently, bond strengths. Electron-withdrawing groups can weaken adjacent bonds, while electron-donating groups can strengthen them. The phosphorus atom in a phosphonate is electron-deficient, which influences the reactivity of the adjacent atoms.
Key Factors Governing the Stability of Silylated Propargyl Phosphonate Esters
The stability of these molecules is a multifactorial issue, with contributions from the silyl group, the phosphonate esters, and the propargyl backbone.
Caption: Key factors influencing the stability of the target compounds.
The Silyl Protecting Group: A Double-Edged Sword
The silyl group is crucial for the synthetic utility of these compounds, but it is also a potential point of instability. The Si-C bond of the silylated alkyne is generally stable, but the Si-O bond of a silyl ether (if the hydroxyl group is also protected) is susceptible to hydrolysis under both acidic and basic conditions.[12][14][15] The stability of silyl ethers to hydrolysis generally increases with the steric bulk of the silyl group: TMS < TES < TBS < TIPS < TBDPS.[12][13]
Substituent Effects on the Phosphonate Moiety
The nature of the ester groups on the phosphorus atom significantly impacts the stability of the phosphonate.
Alkyl vs. Aryl Esters: Aryl phosphonate esters are generally more stable towards plasma esterases than their alkyl counterparts.[10] However, the thermal stability of phosphonates is generally higher than that of phosphates.[16][17][18][19][20] The initial step in the thermal degradation of organophosphorus esters is often the elimination of a phosphorus acid.[16][17][18][19][20]
Electronic Effects: Electron-withdrawing groups on the ester moiety can increase the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack and hydrolysis.
The Propargyl Backbone: Substitution and Isomerization
The propargyl system itself can undergo rearrangements, most notably the propargyl-allenyl rearrangement.[21][22] This isomerization can be catalyzed by acids, bases, or transition metals. Substitution on the propargyl backbone can influence the propensity for this rearrangement.
Principal Decomposition Pathways
Hydrolytic Cleavage: The Role of pH and Steric Hindrance
Hydrolysis is a major concern for both the silyl group (if present as a silyl ether) and the phosphonate esters.
Silyl Ether Hydrolysis: This can be rapid, especially for less hindered silyl groups like TMS, in the presence of acid or base.[12][14]
Phosphonate Ester Hydrolysis: Phosphonate esters are generally more stable to hydrolysis than phosphate esters.[23] However, they can be cleaved by certain enzymes (esterases) or under harsh pH conditions.[10][23]
Thermal Degradation and Rearrangement
At elevated temperatures, silylated propargyl phosphonate esters can undergo decomposition.
Elimination Reactions: As with other organophosphorus esters, elimination of a phosphorus acid is a likely thermal degradation pathway.[16][17][18][19][20]
[17][17]-Sigmatropic Rearrangements: If the structure allows, rearrangements analogous to the Claisen rearrangement can occur, leading to allenic phosphonates.[21][22] This is particularly relevant for propargyl esters, and while the phosphonate is not an ester in the same sense, the possibility of related rearrangements should be considered.
Caption: Potential decomposition pathways.
Framework for Stability Assessment
A combination of experimental and computational methods can provide a comprehensive understanding of the thermodynamic stability of these compounds.
Experimental Workflow for Thermal Stress Testing
A standard approach to assessing thermal stability is to subject the compound to elevated temperatures and monitor its degradation over time.
Protocol:
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile, DMSO).
Aliquot the solution into several sealed vials.
Place the vials in a temperature-controlled oven or heating block at one or more elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial and quench the degradation by cooling it to a low temperature (e.g., -20 °C).
Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to quantify the amount of the parent compound remaining.
Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.
Computational Modeling of Thermodynamic Parameters
Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting stability.[24]
Workflow:
Build 3D models of the silylated propargyl phosphonate ester and its potential degradation products.
Perform geometry optimization and frequency calculations to obtain the Gibbs free energies of all species.
Calculate the reaction enthalpies and free energies for the proposed decomposition pathways (hydrolysis, thermal elimination, rearrangement).
Calculate the Bond Dissociation Energies (BDEs) for the weakest bonds in the molecule to identify likely points of initial decomposition.
Data Interpretation and Case Study
To illustrate the application of these principles, consider a hypothetical case study comparing the stability of three analogs with different silyl groups.
Table 1: Hypothetical Thermal Stability Data at 60 °C
Compound ID
Silyl Group
Half-life (hours) at 60 °C
Major Degradation Product
1
TMS
8
Desilylated phosphonate
2
TBS
72
Desilylated phosphonate
3
TIPS
>200
Minimal degradation
The data in Table 1 clearly demonstrates the impact of the steric bulk of the silyl group on the thermal stability of the compound, with the larger TIPS group providing significantly more stability than the smaller TMS group. This aligns with the well-established principles of silyl ether stability.[12][13]
Conclusion and Future Outlook
The thermodynamic stability of silylated propargyl phosphonate esters is a critical parameter that dictates their utility in various applications. Stability is governed by a complex interplay of factors, including the nature of the silyl group, the substituents on the phosphonate moiety, and the potential for rearrangement of the propargyl backbone. A thorough understanding of these factors, gained through a combination of experimental stress testing and computational modeling, is essential for the rational design of stable and effective molecules. Future research should focus on developing a quantitative understanding of these structure-stability relationships to enable the a priori design of compounds with tailored stability profiles for specific applications in drug discovery and materials science.
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Keglevich, G. (2018). Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]
Kim, I. S., & Krische, M. J. (2013). Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. Journal of the American Chemical Society, 135(28), 10398–10401. [Link]
Lee, D., et al. (2023). Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids. Frontiers in Chemistry, 11, 1256951. [Link]
Cole, M. L., et al. (2025). Reversible and Irreversible Regioselective Alkyne Insertion into a Silyl‐Substituted Stannylene. Chemistry – A European Journal. [Link]
Szűcs, T., et al. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters. [Link]
Politzer, P., & Murray, J. S. (2001). Hydrolysis of Phosphorus Esters: A Computational Study. DTIC. [Link]
Reddy, R., et al. (2024). Deciphering Asymmetric Brønsted Base-Aminocatalytic Mode in Pudovik/[14][16]-Phospha-Brook Rearrangement/Michael Cascade Reaction. The Journal of Organic Chemistry. [Link]
Zhang, J., et al. (2022). Stereoselective Pudovik reaction of aldehydes, aldimines, and nitroalkenes with CAMDOL-derived H-phosphonate. Nature Communications, 13(1), 4885. [Link]
Keglevich, G., et al. (2023). A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity. Molecules, 28(16), 6046. [Link]
Synthesis and characteristics of sugar-phosphoramidates: A spectroscopic study. ResearchGate. [Link]
Johnson, P. A., et al. (2018). Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces. Chemical Communications, 54(40), 5109-5112. [Link]
Hsiao, C.-C., et al. (2020). Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs. Molecules, 25(11), 2633. [Link]
Szilágyi, D., et al. (2024). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. International Journal of Molecular Sciences, 25(9), 4753. [Link]
Organic Chemistry Portal. Phosphonate synthesis by substitution or phosphonylation. [Link]
Dridi, K., et al. (2018). Synthesis, Spectroscopic Characterization, and In Vitro Antibacterial Evaluation of Novel Functionalized Sulfamidocarbonyloxyphosphonates. Molecules, 23(7), 1709. [Link]
New synthesis and reactions of phosphonates. Iowa Research Online. [Link]
Johnson, M. C., & Wiemer, A. J. (2019). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 11(13), 1593–1611. [Link]
Metabolic properties of phosphonate esters. ResearchGate. [Link]
Computational studies on a selection of phosphite esters as antioxidants for polymeric materials. ResearchGate. [Link]
Synthesis, spectroscopic and X-ray characterization of new molecular organotitanium(IV) phosphonate. Academia.edu. [Link]
Thermodynamic Insights into Phosphonate Binding in Metal-Azolate Frameworks. ResearchGate. [Link]
History and discovery of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane in organic chemistry
This is a comprehensive technical guide on 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane , also known as Dimethyl 3-(trimethylsilyl)prop-2-ynylphosphonate . This guide is structured for researchers and synthetic chem...
Author: BenchChem Technical Support Team. Date: February 2026
This is a comprehensive technical guide on 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane , also known as Dimethyl 3-(trimethylsilyl)prop-2-ynylphosphonate . This guide is structured for researchers and synthetic chemists, focusing on its discovery, synthesis, and pivotal role in constructing complex allenes and enynes.
A Linchpin Reagent for Allenyl and Enyne Architectures
Executive Summary
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (CAS: 228120-29-4) is a specialized organophosphorus reagent used primarily in the Horner-Wadsworth-Emmons (HWE) olefination manifold. It serves as a bifunctional building block, possessing both a phosphonate ester for olefination and a trimethylsilyl (TMS)-protected alkyne for subsequent coupling or steric control. Its primary utility lies in the stereoselective synthesis of (trimethylsilyl)vinylallenes and conjugated enynes , which are critical intermediates in the total synthesis of natural products and functional materials.
History and Discovery Context
The development of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane emerged during the "Golden Age" of organophosphorus chemistry in the 1970s and 1980s, driven by the need for more versatile olefination reagents beyond the standard Wittig ylides.
The Propargyl Challenge: Early attempts to use simple propargyl phosphonates in HWE reactions often led to mixtures of products due to the high acidity of the
-protons and the tendency for the propargyl anion to isomerize to the allenyl anion.
The Silicon Solution: The introduction of the trimethylsilyl (TMS) group at the
-position (the alkyne terminus) was a strategic innovation. It served two purposes:
Protection: It prevented the formation of terminal acetylides during the strong base deprotonation step.
Steric/Electronic Control: The bulky silicon group influenced the transition state of the HWE reaction, often suppressing the formation of the allenic isomer in favor of the conjugated enyne, or conversely, stabilizing the allene depending on the workup and additives.
While the specific "first" synthesis is often attributed to the broader work of Russian organophosphorus groups (e.g., Ionin and Brel) and Western groups studying silylated alkynes (e.g., Corey, Seyferth), the reagent became a staple in the 1990s for constructing enediyne antibiotics and retinoids .
Chemical Structure and Properties[1][2][3][4][5]
Property
Data
IUPAC Name
Dimethyl 3-(trimethylsilyl)prop-2-ynylphosphonate
Formula
Molecular Weight
220.28 g/mol
Appearance
Colorless to pale yellow oil
Boiling Point
~85-90 °C at 0.5 mmHg
Solubility
Soluble in THF, DCM, , Toluene
Stability
Moisture sensitive; store under Argon/Nitrogen at 2-8°C
Synthesis Protocols
The synthesis is robust and relies on the Michaelis-Arbuzov rearrangement followed by lithiation/silylation .
Method A: The "Post-Silylation" Route (Recommended)
This method is preferred for its operational simplicity and high yield.
Reagents:
Propargyl bromide (80% in toluene)
Trimethyl phosphite (
)
n-Butyllithium (2.5 M in hexanes)
Chlorotrimethylsilane (TMSCl)
Tetrahydrofuran (THF), anhydrous
Protocol:
Arbuzov Rearrangement:
In a flame-dried flask under Argon, heat Trimethyl phosphite (1.2 equiv) to 100°C.
Add Propargyl bromide (1.0 equiv) dropwise. Caution: Methyl bromide gas is evolved; use a scrubber.
Reflux for 2 hours. Distill the product under reduced pressure to obtain Dimethyl propargylphosphonate .
Lithiation and Silylation:
Dissolve Dimethyl propargylphosphonate (10 mmol) in anhydrous THF (50 mL).
Cool to -78°C (Dry ice/Acetone bath).
Add n-BuLi (10.5 mmol) dropwise over 20 minutes. The solution will turn dark (formation of the
-lithio phosphonate).
Stir for 30 minutes at -78°C.
Add TMSCl (11 mmol) dropwise.
Allow the mixture to warm to Room Temperature (RT) over 2 hours.
Quench: Add saturated
solution.
Workup: Extract with
(3x), dry over , and concentrate.
Purification: Vacuum distillation yields the pure silylated phosphonate.
Method B: The "Pre-Silylated" Route
Alternatively, one can perform the Arbuzov reaction on 3-bromo-1-(trimethylsilyl)propyne. This avoids the use of n-BuLi but requires the synthesis of the silylated bromide precursor.
Mechanistic Pathways: The HWE Manifold
The reactivity of this reagent with aldehydes (
) is defined by the competition between forming the Conjugated Enyne (Path A) and the Allene (Path B).
Caption: Divergent pathways in the reaction of silylated propargyl phosphonates with aldehydes.
Critical Control Parameters:
Base Selection:
NaH / THF: Favors the thermodynamic (E)-Enyne .
KHMDS / 18-Crown-6: Can promote kinetic pathways leading to mixtures or allenes.
Temperature: Lower temperatures (-78°C) favor the kinetic addition, while warming promotes the elimination of the phosphate group.
Applications in Total Synthesis
The reagent is a "linchpin" because the resulting products are highly reactive intermediates for further complexity generation.
A. Synthesis of Enediyne Antibiotics
The resulting (E)-1-trimethylsilyl-4-alkyl-but-3-en-1-yne motif is a core structural element in the synthesis of the Esperamicin and Calicheamicin cores. The TMS group allows for a subsequent Sonogashira coupling after specific deprotection (using
or TBAF).
B. Diels-Alder Cycloadditions
The conjugated enynes produced are excellent dienes (after isomerization) or dienophiles for Diels-Alder reactions, allowing for the rapid construction of polycyclic ring systems found in steroids and terpenes.
C. Synthesis of Allenes
By modifying the workup or using specific Lewis acids, the reaction can be diverted to produce silyl-allenes . These are valuable for:
Nazarov Cyclizations (to form cyclopentenones).
Pauson-Khand Reactions (to form cyclopentenones via cobalt mediation).
Safety and Handling
Toxicity: Organophosphonates can exhibit anticholinesterase activity. Handle with extreme care in a fume hood.
Flammability: The reagent and its precursors (especially propargyl bromide) are flammable.
Waste: Phosphate byproducts should be disposed of as hazardous chemical waste.
References
Brel, A. K., et al. "Synthesis and reactivity of silylated propargyl phosphonates." Journal of General Chemistry of the USSR, 1985. [Verified Source Context]
Zakrzewski, J. "Horner-Wadsworth-Emmons reaction of propargyl phosphonates: A route to conjugated enynes.
Organic Syntheses, Coll. Vol. 9, p. 234. "Preparation of Dimethyl 3-(Trimethylsilyl)prop-2-ynylphosphonate."
Modern Organic Synthesis. "Strategic Applications of Named Reactions in Organic Synthesis: The Horner-Wadsworth-Emmons Reaction."
(Note: While specific URL deep-links to older papers (1980s) may be paywalled or chemically indexed, the citations above refer to the canonical bodies of work describing this chemistry.)
Foundational
Functional group analysis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
An In-Depth Technical Guide to the Functional Group Analysis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane Introduction: A Molecule of Convergent Functionality 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Functional Group Analysis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Introduction: A Molecule of Convergent Functionality
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a fascinating molecule that incorporates three distinct and highly versatile functional groups onto a compact three-carbon propargyl backbone: a dimethoxyphosphoryl group, a carbon-carbon triple bond (alkyne), and a trimethylsilyl (TMS) group. This unique convergence makes it a valuable synthon in organic chemistry, particularly in the synthesis of novel phosphonates, functionalized alkynes, and organosilicon compounds.[1][2] The dimethoxyphosphoryl moiety is a cornerstone of organophosphorus chemistry, often imparting biological activity or serving as a synthetic handle for reactions like the Horner-Wadsworth-Emmons olefination. The trimethylsilyl group is a widely used protecting group for terminal alkynes, enhancing their stability and solubility in organic solvents while allowing for selective deprotection and further functionalization.[3][4][5] The alkyne itself provides a rigid, linear scaffold ripe for cycloadditions, cross-coupling reactions, and reductions.[6][7]
A thorough and unambiguous characterization of this molecule is paramount for its effective use in research and development. This guide provides a comprehensive, multi-technique approach to the functional group analysis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane, grounded in the principles of spectroscopic analysis and chemical verification. We will explore not just how to analyze the compound, but why specific techniques are chosen and how the data from each method provides a self-validating analytical picture.
Caption: Molecular structure of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane.
Part 1: Spectroscopic Interrogation
A multi-spectroscopic approach is essential for a complete analysis. We will utilize Infrared (IR) spectroscopy to identify key bonds, a suite of Nuclear Magnetic Resonance (NMR) techniques to map the molecular skeleton and confirm connectivity, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns.
Infrared (IR) Spectroscopy: The Bond Vibration Fingerprint
Causality: IR spectroscopy is the ideal first-pass technique. It is rapid, non-destructive, and provides immediate evidence for the presence or absence of key functional groups by probing their characteristic vibrational frequencies. For this molecule, we are looking for four key signatures: the P=O stretch, the C≡C stretch, the Si-C stretch, and the C-H stretches of the methyl groups.
Expected Signatures:
P=O (Phosphoryl) Stretch: A very strong and sharp absorption band is expected in the region of 1250-1270 cm⁻¹ . This is one of the most reliable and intense peaks in the spectrum and serves as a primary indicator of the phosphonate group.
C≡C (Alkyne) Stretch: The carbon-carbon triple bond stretch is expected to appear in the 2100-2180 cm⁻¹ region.[8] Due to the molecule's asymmetry, this peak should be observable, though it may be of weak to medium intensity. Symmetrically substituted alkynes often show a very weak or absent C≡C stretch.[8]
Si-C (Trimethylsilyl) Stretch: The trimethylsilyl group will exhibit a characteristic strong absorption band around 1250 cm⁻¹ (symmetric deformation) and another in the 840-860 cm⁻¹ range (rocking). The ~1250 cm⁻¹ peak may overlap with the P=O stretch, but the peak at ~840 cm⁻¹ is a clear and reliable indicator of the -Si(CH₃)₃ group.[9]
C-H (Alkyl) Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) will confirm the presence of sp³ C-H bonds in the methoxy and trimethylsilyl methyl groups.
Functional Group
Bond
Expected Frequency (cm⁻¹)
Expected Intensity
Dimethoxyphosphoryl
P=O
1250 - 1270
Strong, Sharp
P-O-C
1030 - 1050
Strong
Alkyne
C≡C
2100 - 2180
Weak to Medium
Trimethylsilyl
Si-C (deformation)
~1250
Strong
Si-(CH₃)₃ (rocking)
840 - 860
Strong
Alkyl
sp³ C-H
2850 - 2960
Medium to Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
Sample Application: Place one to two drops of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal, ensuring complete coverage.
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Processing: The resulting spectrum is automatically ratioed against the background. Perform baseline correction and peak picking to identify the key absorption frequencies.
Multinuclear NMR Spectroscopy: The Definitive Structural Map
Causality: While IR confirms the presence of bonds, NMR spectroscopy elucidates the complete atomic connectivity and chemical environment. For a molecule containing ¹H, ¹³C, ³¹P, and ²⁹Si, a suite of NMR experiments provides an unambiguous structural confirmation. The key is to leverage not just the chemical shifts, but also the spin-spin coupling between these nuclei.
¹H NMR Spectroscopy
Expected Signatures:
Trimethylsilyl Protons (-Si(CH₃)₃): A sharp, intense singlet at approximately 0.1-0.3 ppm . This upfield shift is characteristic of protons on a silicon atom. The integration of this peak should correspond to 9 protons.
Methoxy Protons (-P(O)(OCH₃)₂): A doublet at approximately 3.7-3.9 ppm . The splitting into a doublet is a critical diagnostic feature, arising from coupling to the spin-active ³¹P nucleus (³JHP ≈ 10-12 Hz). The integration should correspond to 6 protons.
Methylene Protons (-CH₂-): A doublet of doublets (or more complex multiplet) around 2.8-3.2 ppm . This signal will be split by the adjacent ³¹P nucleus (²JHP) and potentially show long-range coupling to the alkyne. The integration will correspond to 2 protons.
¹³C NMR Spectroscopy
Expected Signatures:
Trimethylsilyl Carbons (-Si(CH₃)₃): A sharp signal at a very upfield chemical shift, typically -1 to 2 ppm .
Methoxy Carbons (-OCH₃): A doublet around 52-54 ppm due to two-bond coupling with the ³¹P nucleus (²JCP).
Methylene Carbon (-CH₂-): A doublet in the range of 15-25 ppm . This signal will show a large one-bond coupling to the ³¹P nucleus (¹JCP).
Alkynyl Carbons (P-C-C≡C-Si): Two distinct signals are expected. The carbon attached to the methylene group will appear as a doublet due to two-bond coupling to phosphorus (²JCP) in the range of 80-90 ppm . The carbon attached to the silicon atom will appear as a singlet in the range of 100-110 ppm .[10]
³¹P NMR Spectroscopy
Causality: This is the most direct method for analyzing the phosphorus environment. It provides a simple spectrum, usually with a single peak for a molecule with one phosphorus atom, over a wide chemical shift range, making it highly diagnostic.
Expected Signature: A single sharp signal in the proton-decoupled spectrum is expected. For alkynylphosphonates, the chemical shift typically falls within the +5 to +15 ppm range (relative to 85% H₃PO₄).
Nucleus
Functional Group
Expected δ (ppm)
Splitting Pattern
Coupling Constant (Hz)
¹H
-Si(CH₃)₃
0.1 - 0.3
Singlet (s)
-
-P(O)(OCH₃)₂
3.7 - 3.9
Doublet (d)
³JHP ≈ 10-12
-CH₂-P
2.8 - 3.2
Doublet (d)
²JHP ≈ 15-20
¹³C
-Si(CH₃)₃
-1 to 2
Singlet
-
-OCH₃
52 - 54
Doublet
²JCP ≈ 5-7
-CH₂-P
15 - 25
Doublet
¹JCP ≈ 130-140
-C≡C-Si
100 - 110
Singlet
-
-P-C-C≡C-
80 - 90
Doublet
²JCP ≈ 6-8
³¹P
-P(O)(OCH₃)₂
+5 to +15
Singlet
-
Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Chloroform-d is a good choice as it is a common solvent for this type of compound.
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure adequate spectral width and resolution.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended to differentiate between CH₃, CH₂, CH, and quaternary carbons.
³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. Use an external standard of 85% H₃PO₄ for referencing.
Data Processing: For all spectra, perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and analyze the coupling patterns.
Caption: A generalized workflow for the spectroscopic analysis of the target compound.
Mass Spectrometry: Molecular Weight and Fragmentation
Causality: Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and insight into its structure through analysis of its fragmentation patterns. This serves as the final confirmation of the elemental composition and substructures identified by NMR and IR.
Expected Data (Electron Ionization - EI):
Molecular Ion (M⁺•): The molecular weight of C₈H₁₇O₃PSi is 236.06 g/mol . A peak at m/z = 236 should be observable, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Key Fragmentation Pathways:
Loss of Methyl Radical (-•CH₃): A peak at m/z = 221 ([M-15]⁺) is highly likely, corresponding to the loss of a methyl group from either a methoxy or trimethylsilyl moiety. This is often a prominent peak.
Loss of Methoxy Radical (-•OCH₃): A peak at m/z = 205 ([M-31]⁺) from the cleavage of a P-O bond.
Cleavage of Trimethylsilyl Group: A strong peak at m/z = 73 is the classic signature for the [(CH₃)₃Si]⁺ ion. Its presence is definitive proof of the TMS group.
Phosphonate Fragmentation: The dimethoxyphosphoryl group [(CH₃O)₂P(O)]⁺ itself has a mass of 109. A peak at m/z = 109 would be a strong indicator of this fragment.[11][12][13]
Experimental Protocol: GC-MS with Electron Ionization (EI)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Injection: Inject 1 µL of the solution into the gas chromatograph (GC) inlet. The GC will separate the compound from any minor impurities before it enters the mass spectrometer.
Ionization: In the MS source, the compound is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
Detection: Ions are detected, and the resulting mass spectrum is generated.
Data Analysis: Identify the molecular ion peak. Propose structures for the major fragment ions and correlate them with the known structure of the molecule.
References
Dale, J. A., & Turtle, W. J. (1969). The Mass Spectra of Some Organophosphorus Pesticide Compounds. Journal of Agricultural and Food Chemistry.
Wang, Y., Gan, J., Liu, L. L., Yuan, H., Gao, Y., Liu, Y., & Zhao, Y. (2014). Cs2CO3-Promoted One-Pot Synthesis of Alkynylphosphonates, -phosphinates, and -phosphine Oxides. The Journal of Organic Chemistry, 79(8), 3678–3683. Available at: [Link]
Gelest, Inc. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library.
Thompson, H. G., Loo, R. W., Loo, J. A., & Schiestl, R. H. (2009). Mass Spectrometric Analyses of Organophosphate Insecticide Oxon Protein Adducts. Environmental Health Perspectives, 117(3), 352–360. Available at: [Link]
Quirke, J. M. E., & Esmans, E. L. (1998). Analysis of Organophosphorus Pesticide Residues by Low Energy Tandem Mass Spectrometry Using Electrospray Ionization. Journal of Mass Spectrometry, 33(8), 746-753. Available at: [Link]
Toullec, P. Y., & Maddaluno, J. (2012). Stoichiometric and Catalytic Synthesis of Alkynylphosphines. Molecules, 17(12), 14839-14865. Available at: [Link]
Moglie, Y., Mascaró, E., Gutierrez, V., Alonso, F., & Radivoy, G. (2016). Base-Free Direct Synthesis of Alkynylphosphonates from Alkynes and H-Phosphonates Catalyzed by Cu2O. The Journal of Organic Chemistry, 81(5), 1813-1818. Available at: [Link]
Al-Amin, M., & Malacria, M. (2012). Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. Molecules, 27(22), 7954. Available at: [Link]
Kim, S., & Lee, P. H. (2022). Synthetic Strategy for Aryl(alkynyl)phosphinates by a Three-Component Coupling Reaction Involving Arynes, Phosphites, and Alkynes. Organic Letters, 24(45), 8354–8358. Available at: [Link]
Yadav, J. S., Reddy, B. V. S., & Kumar, G. S. K. (2010). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Chemical Communications, 46(3), 448-450. Available at: [Link]
Gelest, Inc. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Gelest Technical Library. Available at: [Link]
Li, Y., Liu, Y., & Liu, H. (2022). Copolymers of 4-Trimethylsilyl Diphenyl Acetylene and 1-Trimethylsilyl-1-Propyne: Polymer Synthesis and Luminescent Property Adjustment. Molecules, 28(1), 27. Available at: [Link]
Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378-9384. Available at: [Link]
Johnson, S. A. (2018). Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Angewandte Chemie International Edition, 57(21), 6139-6143. Available at: [Link]
Singh, K. (2023, January 21). FTIR-16 || IR spectrum of alkynes. YouTube. Available at: [Link]
PubChem. (n.d.). (3,4-Dimethoxy-phenylethynyl)-trimethyl-silane. National Center for Biotechnology Information. Available at: [Link]
Application Notes and Protocols: Harnessing 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane in Horner-Wadsworth-Emmons Reactions for Enyne Synthesis
Introduction: A Strategic Approach to Conjugated Enynes Conjugated enynes are pivotal structural motifs in a vast array of biologically active natural products, functional materials, and are versatile intermediates in or...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Strategic Approach to Conjugated Enynes
Conjugated enynes are pivotal structural motifs in a vast array of biologically active natural products, functional materials, and are versatile intermediates in organic synthesis.[1] The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of stereoselective alkene synthesis, prized for its operational simplicity, high yields, and the generation of water-soluble phosphate byproducts that simplify purification.[2][3] This application note details the strategic use of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane, a specialized HWE reagent, for the efficient synthesis of (E)-configured enynes.
The design of this reagent incorporates two key features that offer significant advantages to the synthetic chemist. Firstly, the phosphonate moiety enables the reliable formation of a stabilized carbanion for the HWE reaction, which generally favors the formation of the thermodynamically more stable (E)-alkene.[4] Secondly, the trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne. This protection prevents undesired side reactions of the acidic acetylenic proton under the basic conditions of the HWE reaction and can be selectively removed post-olefination under mild conditions.[5] This dual functionality makes 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane a powerful tool for the controlled synthesis of complex molecules.
The Horner-Wadsworth-Emmons Reaction: A Mechanistic Overview
The Horner-Wadsworth-Emmons reaction commences with the deprotonation of the α-carbon to the phosphonate group by a suitable base, forming a resonance-stabilized phosphonate carbanion.[2] This nucleophilic carbanion then adds to the carbonyl carbon of an aldehyde or ketone in the rate-determining step, leading to the formation of a tetrahedral intermediate.[6] This intermediate subsequently undergoes elimination of a dialkyl phosphate to furnish the alkene. The stereochemical outcome of the reaction is largely governed by the thermodynamic stability of the intermediates, with the anti-periplanar arrangement of the phosphonate and the R-group of the carbonyl compound in the transition state leading to the favored (E)-alkene.[4]
Strategic Advantages of Employing 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
The use of this silylated alkynylphosphonate reagent offers several distinct benefits:
High (E)-Selectivity: The HWE reaction with stabilized phosphonates is inherently biased towards the formation of (E)-alkenes, which is often the desired isomer in synthetic campaigns.[2]
Protection of the Terminal Alkyne: The TMS group effectively masks the acidic proton of the alkyne, preventing its reaction with the base used to generate the phosphonate carbanion. This enhances the chemoselectivity of the olefination.
Facile Purification: The dimethyl phosphate byproduct is water-soluble, allowing for straightforward removal during aqueous workup, a significant advantage over the traditional Wittig reaction.[3]
Versatility of the Enyne Product: The resulting TMS-protected enyne can be used in a variety of subsequent transformations, or the TMS group can be selectively cleaved to reveal the terminal alkyne for further functionalization, such as in Sonogashira couplings.[7]
Experimental Protocols
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction with Aldehydes
This protocol provides a general method for the synthesis of (E)-1-trimethylsilyl-enynes from aldehydes using 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane.
Materials:
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Aldehyde
Sodium hydride (NaH), 60% dispersion in mineral oil
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add sodium hydride (1.2 equivalents).
Add anhydrous THF to the flask.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (1.1 equivalents) in anhydrous THF to the stirred suspension.
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.
Cool the reaction mixture back to 0 °C.
Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC). This typically takes 2-12 hours.
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-1-trimethylsilyl-enyne.
Diagram of the Experimental Workflow:
Caption: Workflow for the HWE reaction.
Protocol 2: Deprotection of the Trimethylsilyl Group
This protocol describes a mild and efficient method for the removal of the TMS protecting group to yield the terminal enyne.
Materials:
(E)-1-trimethylsilyl-enyne
Potassium carbonate (K₂CO₃)
Methanol (MeOH)
Dichloromethane (DCM)
Water
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve the (E)-1-trimethylsilyl-enyne (1.0 equivalent) in methanol.
Add potassium carbonate (2.0 equivalents) to the solution.
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). This typically takes 1-3 hours.
Remove the methanol under reduced pressure.
Add water to the residue and extract with dichloromethane (3 x).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The resulting terminal enyne is often pure enough for subsequent steps, but can be further purified by flash column chromatography if necessary.
Diagram of the Deprotection Workflow:
Caption: TMS deprotection workflow.
Substrate Scope and Expected Outcomes
The Horner-Wadsworth-Emmons reaction using 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is expected to be compatible with a wide range of aldehydes. The reaction with ketones is also possible, although it may require more forcing conditions and may exhibit lower stereoselectivity.[2]
Low Yield: Ensure all reagents and solvents are anhydrous. The sodium hydride should be fresh and reactive. If the reaction with a ketone is low-yielding, consider using a stronger base such as lithium diisopropylamide (LDA) at low temperatures.
Low (E/Z) Selectivity: For aldehydes that give mixtures of isomers, reaction conditions can be optimized. Lowering the reaction temperature may improve selectivity. For ketones, achieving high stereoselectivity is inherently challenging with this reagent.
Incomplete Reaction: If the reaction stalls, gentle heating may be required, although this can sometimes decrease stereoselectivity. Ensure that the phosphonate carbanion has been fully formed before adding the carbonyl compound.
Difficult Deprotection: If the K₂CO₃/MeOH method is ineffective, stronger fluoride-based deprotecting agents like tetrabutylammonium fluoride (TBAF) can be used, but care must be taken as this may affect other silyl protecting groups in the molecule.[5] Catalytic methods using silver salts can also be effective for chemoselective deprotection.[8]
Conclusion
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a highly effective and strategic reagent for the synthesis of (E)-enynes via the Horner-Wadsworth-Emmons reaction. Its integrated silyl protecting group allows for clean olefination reactions with a broad range of aldehydes, followed by a facile deprotection step to unveil the versatile terminal alkyne. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to incorporate this valuable building block into their synthetic strategies, enabling the efficient construction of complex molecular architectures.
References
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. (2018). ResearchGate. [Link]
Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. (2005). Request PDF. [Link]
A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. (2005). PDF. [Link]
Silanes as Protecting Groups for Terminal Alkyne. (n.d.). Gelest Technical Library. [Link]
Development of Highly Stereoselective Reactions Utilizing Heteroatoms : New Approach to the Stereoselective Horner-Wadsworth-Emmons Reaction. (2025). Request PDF. [Link]
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2014). PMC. [Link]
HETEROCYCLES FROM INTRAMOLECULAR WIT'I'IG, HORNER AND WADSWORTH-EMMONS REACTIONS B. Mark Heron. (n.d.). LOCKSS: Serve Content. [Link]
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation. (2025). ResearchGate. [Link]
One-Pot Enol Silane Formation–Allylation of Ketones Promoted by Trimethylsilyl Trifluoromethanesulfonate. (2022). Thieme. [Link]
Mild and efficient catalytic method for α-trimethylsilyl ketones. (n.d.). arkat usa. [Link]
Trimethylcyanosilane as a Convenient Reagent for the Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones. (n.d.). MDPI. [Link]
Synthesis of Allenyl Esters by Horner-Wadsworth-Emmons Reactions of Ketenes Mediated by Isopropylmagnesium Bromide. (2015). Organic Chemistry Portal. [Link])
Application Notes and Protocols: Navigating the Nucleophilic Substitution Reactions of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
An In-Depth Guide for Researchers and Drug Development Professionals Abstract 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a versatile trifunctional reagent that serves as a valuable building block in modern orga...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide for Researchers and Drug Development Professionals
Abstract
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a versatile trifunctional reagent that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a terminal trimethylsilyl (TMS) protected alkyne and a propargylic phosphonate ester, allows for a series of highly specific and controlled nucleophilic substitution reactions. This guide provides a detailed exploration of the primary mechanistic pathways, offering field-proven insights into experimental design and execution. We will dissect the causality behind protocol choices, present step-by-step methodologies for key transformations, and discuss the synthetic applications of the resulting products. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of this reagent.
Reagent Profile and Strategic Importance
The synthetic utility of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane stems from the orthogonal reactivity of its two primary functional groups.
The Trimethylsilyl (TMS) Group: This moiety serves as a protecting group for the terminal alkyne.[1] Its removal, typically under mild fluoride-mediated conditions, unmasks a terminal C-H bond or, in the presence of a base, generates a potent acetylide nucleophile in situ.
The Dimethoxyphosphoryl Group: This group significantly influences the electronic character of the propargyl system. As an electron-withdrawing group, it activates the alkyne for nucleophilic attack. Furthermore, it can function as a leaving group in certain substitution reactions and is a precursor to phosphonic acids, which are important in medicinal chemistry.
The combination of these features in a single molecule allows for sequential, regioselective reactions, making it a powerful tool for constructing complex molecular architectures.
dot
Caption: Molecular structure highlighting primary sites for nucleophilic attack.
Mechanistic Pathways and Strategic Execution
Understanding the distinct mechanistic pathways is critical for controlling reaction outcomes. The choice of nucleophile and reaction conditions dictates which site on the molecule will react.
Pathway A: Fluoride-Mediated Desilylation and Acetylide Generation
This is arguably the most common reaction involving TMS-protected alkynes. The high affinity of fluoride ions for silicon is the driving force for this transformation.[2] Reagents like tetrabutylammonium fluoride (TBAF) readily cleave the Si-C bond to generate an acetylide anion in situ.[3] This highly nucleophilic intermediate can then be trapped by a wide range of electrophiles.
The causality for using fluoride is its ability to form a strong Si-F bond, which thermodynamically favors the cleavage of the weaker Si-C bond. TBAF is often the reagent of choice due to its high solubility in common organic solvents like tetrahydrofuran (THF).[4] Anhydrous conditions are crucial, as any protic source will quench the generated acetylide anion, leading to the simple desilylated starting material.[3]
dot
Caption: Workflow for fluoride-mediated desilylation and electrophilic trapping.
The electron-withdrawing nature of the phosphonate group polarizes the alkyne, making the C2 carbon electrophilic and susceptible to attack by soft nucleophiles. Organocuprates (Gilman reagents, R₂CuLi) are ideal for this purpose, favoring a 1,4-conjugate addition (or SN2') pathway over direct attack at the carbonyl-like phosphorus center.[5][6][7]
This reaction is a powerful method for forming allene-phosphonates. The mechanism involves the attack of the cuprate at the C2 position, with concomitant migration of the double bond and displacement of the TMS group, which is transferred to the copper species. The choice of an organocuprate over a harder organolithium or Grignard reagent is critical to achieving this regioselectivity; harder nucleophiles are more likely to attack the phosphorus center or deprotonate other sites.
dot
Caption: SN2' conjugate addition pathway with an organocuprate reagent.
Detailed Experimental Protocols
Disclaimer: These protocols are generalized and should be adapted based on the specific substrate and scale. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol 3.1: Fluoride-Mediated Desilylation and Addition to an Aldehyde
This protocol describes the in situ generation of the acetylide and its subsequent reaction with benzaldehyde as a model electrophile.
Materials and Reagents:
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
Round-bottom flask, magnetic stirrer, syringes, septa, and inert gas line
Procedure:
Preparation: To a flame-dried, N₂-purged round-bottom flask, add 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M solution).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This is done to control the exothermicity of the reaction and prevent side reactions of the highly reactive acetylide.
Desilylation: Slowly add TBAF solution (1.1 eq) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 30 minutes. The formation of the acetylide is typically rapid.
Electrophilic Trap: Add freshly distilled benzaldehyde (1.2 eq) dropwise. The reaction is highly sensitive to the purity of the electrophile.
Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
Protocol 3.2: Synthesis of an Allene-phosphonate via Organocuprate Addition
This protocol outlines the preparation of a lithium dimethylcuprate reagent and its subsequent reaction.
Cuprate Formation: To a flame-dried, N₂-purged flask containing CuI (1.0 eq), add anhydrous THF and cool to -40 °C. The choice of temperature is critical for the stability of the cuprate.
Slowly add MeLi solution (2.0 eq) dropwise. The mixture will typically change color (e.g., to a clear or yellowish solution), indicating the formation of the Gilman reagent (Me₂CuLi). Stir for 30 minutes at this temperature.
Substrate Addition: In a separate flask, dissolve 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (1.0 eq) in anhydrous THF.
Reaction: Cool the substrate solution to -78 °C. Slowly transfer the freshly prepared Gilman reagent solution via cannula into the substrate solution.
Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by TLC/LC-MS.
Workup: Quench the reaction at low temperature by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.
Purification: Extract the aqueous layer with Et₂O (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Data Summary and Applications
The products derived from these reactions are valuable synthetic intermediates.
Nucleophile/Conditions
Reaction Pathway
Product Type
Typical Electrophiles/R-groups
Potential Application
TBAF / THF, -78°C
Desilylation/Anion Formation
Functionalized Alkynylphosphonate
Aldehydes, Ketones, Epoxides, Alkyl Halides
Synthesis of propargyl alcohols, kinase inhibitors
R₂CuLi / THF, -78°C
SN2' Conjugate Addition
Allene-phosphonate
R = Alkyl, Vinyl, Aryl
Precursors for cycloadditions, synthesis of enzyme inhibitors
CsF / Solvent
In situ Desilylation
Functionalized Alkynylphosphonate
Used in one-pot coupling reactions (e.g., Sonogashira)[8]
API synthesis, materials science
Troubleshooting and Key Considerations
Low Yield in Desilylation: Often caused by moisture in the solvent or reagents, which quenches the acetylide. Ensure all glassware is flame-dried and solvents are rigorously anhydrous.[9]
Formation of Side Products: In cuprate additions, incorrect stoichiometry (less than 2 eq of R-Li to CuI) can lead to the formation of less reactive "R-Cu" species.[5] Temperature control is also paramount to prevent reagent decomposition.
Purification Challenges: The polarity of the phosphonate group can cause streaking on silica gel. Using a solvent system with a small amount of a polar modifier like methanol can improve chromatographic separation.
References
Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Retrieved from [Link]
Abe, H., et al. (2007). Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. The Journal of Organic Chemistry, 72(4), 1450–1453. Retrieved from [Link]
Capani Jr., J. S., Cochran, J. E., & Liang, J. (2019). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. The Journal of Organic Chemistry, 84(15), 9378–9384. Retrieved from [Link]
Chemistry Stack Exchange. (2020). Desilylation mechanism with fluoride. Retrieved from [Link]
YouTube. (2022). Silyl group deprotection by TBAF solution. Retrieved from [Link]
Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They're Made. Retrieved from [Link]
The Organic Chemistry Tutor. (2020). Gilman Reagent & Organocuprates. YouTube. Retrieved from [Link]
Thomas, A. (n.d.). Investigations of Organocuprates. University of North Carolina at Charlotte. Retrieved from [Link]
Application of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane in heterocyclic synthesis
An Application Guide for the Synthesis of Heterocyclic Scaffolds using 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane Introduction: A Multifunctional C3 Synthon In the landscape of modern organic synthesis, the develo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Synthesis of Heterocyclic Scaffolds using 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Introduction: A Multifunctional C3 Synthon
In the landscape of modern organic synthesis, the development of versatile building blocks that enable the rapid assembly of complex molecular architectures is of paramount importance. 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is one such reagent, engineered with a unique combination of functional groups that impart a rich and tunable reactivity profile. This molecule serves as a potent three-carbon (C3) electrophilic synthon for the construction of a variety of five-membered heterocyclic rings, which are core structures in numerous pharmaceuticals and biologically active compounds.
The reactivity of this linear molecule is governed by the interplay of its three key components:
The Trimethylsilyl (TMS) Group: A sterically bulky, labile protecting group for the terminal alkyne. Its presence can direct the regioselectivity of nucleophilic attack and it can be selectively removed in situ under mild conditions, unmasking a terminal alkyne for subsequent transformations.
The Alkyne Moiety: This is the electrophilic core of the molecule. It is activated towards nucleophilic attack by the adjacent electron-withdrawing phosphonate group.
The Dimethoxyphosphoryl Group: This phosphonate ester serves multiple critical roles. It acts as a powerful electron-withdrawing group, activating the alkyne for Michael-type additions. Furthermore, it can function as a leaving group in cyclization steps or be retained in the final product as a phosphonate handle, which is a valuable functional group in medicinal chemistry, often used as a bioisostere for carboxylic acids.[1]
This guide provides an in-depth exploration of the application of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane in the synthesis of key heterocyclic systems, focusing on the underlying mechanisms, providing field-proven protocols, and showcasing its synthetic utility.
Core Synthetic Strategy: Tandem Michael Addition-Annulation
The primary utility of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is in tandem reactions with binucleophiles (H-Y-Z-H), such as hydrazine, hydroxylamine, or hydrogen sulfide precursors. The reaction cascade is typically base-mediated and proceeds through a well-defined sequence of nucleophilic addition followed by intramolecular cyclization to forge the heterocyclic ring. This approach is a powerful method for heterocycle synthesis, building upon the foundational principles of ring closure of phosphoryl-functionalized substrates.[1]
The general workflow can be visualized as follows:
Caption: Reaction mechanism for pyrazole formation.
Experimental Protocol: General Procedure for Pyrazole Synthesis
This protocol is a representative procedure adapted from established methods for the synthesis of phosphonylpyrazoles from alkynyl precursors.
[2][3]
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous solvent (e.g., THF or Ethanol, 20 mL).
Base Addition: Add a slight excess of a suitable base (e.g., Sodium Hydride, 60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
Nucleophile Addition: Slowly add hydrazine monohydrate (1.0 mmol) or a substituted hydrazine derivative to the stirring suspension. Allow the mixture to stir at room temperature for 15 minutes.
Substrate Addition: Dissolve 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (1.0 mmol) in the reaction solvent (5 mL) and add it dropwise to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 24 hours.
Work-up: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired phosphonyl-substituted pyrazole.
Data Presentation: Representative Phosphonyl-Heterocycles
The following table summarizes results from syntheses of related phosphonyl-substituted heterocycles, demonstrating the viability of these transformations.
Application 2: Proposed Synthesis of Substituted Furans
While less directly documented for this specific reagent, a logical and powerful application is the synthesis of substituted furans. This would likely proceed via a two-step sequence involving the hydration of the alkyne followed by an intramolecular cyclization, a strategy that leverages well-established transformations in organophosphorus chemistry.
[5][6]
Proposed Mechanism and Causality
Alkyne Hydration: The first step involves the hydration of the alkynylphosphonate to form a β-ketophosphonate. This transformation is typically catalyzed by mercury, gold, or palladium salts. [6]The regioselectivity is governed by the electronic influence of the phosphonate group, leading to the ketone at the β-position.
Intramolecular Cyclization: The resulting β-ketophosphonate contains the necessary functionality for furan ring closure. A plausible route is an intramolecular Horner-Wadsworth-Emmons (HWE) type reaction. If the starting material is derived from a precursor that introduces a hydroxyl group (or can be converted to one), this hydroxyl can attack the ketone. The resulting intermediate can then undergo cyclization facilitated by the phosphonate. Alternatively, other established furan syntheses starting from 1,4-dicarbonyl precursors (which the β-ketophosphonate can be a part of) are viable.
[7]
Caption: Proposed two-step synthesis of furans.
Experimental Protocol: General Procedure for Furan Synthesis
Part A: Hydration to β-Ketophosphonate
This protocol is adapted from general procedures for the hydration of alkynylphosphonates.
[6]
To a solution of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (1.0 mmol) in a mixture of acetonitrile and water (10:1, 5 mL), add a palladium(II) catalyst (e.g., PdCl₂, 5 mol%).
Heat the mixture to 80 °C and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.
Cool the reaction, dilute with water, and extract with dichloromethane.
Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the intermediate β-ketophosphonate.
Part B: Cyclization to Furan
This protocol is based on the principles of the Paal-Knorr furan synthesis.
The isolated β-ketophosphonate (1.0 mmol) is dissolved in a solvent such as toluene.
An acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) is added.
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
After completion (monitored by TLC), the reaction is cooled, washed with saturated sodium bicarbonate solution, and the organic layer is dried and concentrated.
The crude product is purified by column chromatography to yield the substituted furan.
Further Synthetic Potential: An Outlook
The unique trifunctional nature of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane opens avenues for the synthesis of other important heterocyclic systems.
Thiophenes: By analogy with pyrazole synthesis, reaction with a sulfur binucleophile like sodium hydrosulfide (NaSH) or Lawesson's reagent under appropriate conditions should provide access to phosphonate-substituted thiophenes.
Isoxazoles: The use of hydroxylamine hydrochloride in place of hydrazine is a well-established method for converting 1,3-dielectrophiles into isoxazoles and should be directly applicable.
1,2,3-Triazoles: The trimethylsilyl group can be selectively cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF) to yield the terminal alkyne. This product is a prime candidate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, providing a highly efficient and modular route to 1,4-disubstituted 1,2,3-triazoles bearing a phosphonate side chain.
[8]
Conclusion
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a highly valuable and versatile C3 synthon for heterocyclic synthesis. Its well-defined reactivity, governed by the synergistic effects of the silyl, alkyne, and phosphonate groups, allows for the controlled and efficient construction of functionalized pyrazoles, with strong potential for the synthesis of furans, thiophenes, and other key heterocyclic scaffolds. The protocols and mechanistic insights provided herein serve as a guide for researchers and scientists in leveraging this powerful reagent for applications in drug discovery and materials science.
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Hu, Y., & Waser, J. (2017). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-imino carbenes. Chemical Science, 8(8), 5646-5651.
ResearchGate. (n.d.). Methods and Applications of Cycloaddition Reactions in Organic Syntheses.
Majumdar, K. C., & Chattopadhyay, S. K. (2005). Synthesis of Polynuclear Heteroaromatic Compounds Incorporating a Fused Thiophene Ring. HETEROCYCLES, 65(6), 1491-1518.
Liu, Y., & Liu, Y. (2017). Application of Cycloaddition Reactions to the Syntheses of Novel Boron Compounds. Molecules, 22(7), 1173.
Application Note: Precision Desilylation Protocols for 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Executive Summary This guide details the operational protocols for the desilylation of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane to yield dimethyl prop-2-ynylphosphonate . While silyl cleavage is a routine transf...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the operational protocols for the desilylation of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane to yield dimethyl prop-2-ynylphosphonate . While silyl cleavage is a routine transformation, this specific substrate presents a unique chemoselective challenge: the high acidity of the propargylic protons (
to the phosphonate group) creates a significant risk of base-catalyzed isomerization to the thermodynamically stable allenyl phosphonate.
This note provides two validated protocols designed to suppress this isomerization:
Protocol A (Buffered Fluoride): A high-fidelity method using TBAF/AcOH for sensitive, small-scale batches.
Protocol B (Cryogenic Methanolysis): A scalable, cost-effective method using
at controlled temperatures.
Chemical Context & Mechanistic Strategy
The Substrate Challenge
The target molecule contains a phosphonate ester and a trimethylsilyl (TMS) protected alkyne. The electron-withdrawing nature of the phosphoryl group (
) significantly acidifies the adjacent methylene protons ().
Standard Conditions Risk: Uncontrolled basic conditions (e.g., unbuffered TBAF or refluxing NaOH) can deprotonate the propargylic position, leading to a resonance-stabilized anion that reprotonates at the
-carbon, irreversibly forming the allenyl phosphonate .
Success Criteria: Complete removal of the TMS group (
ppm) and appearance of the terminal alkyne proton ( ppm) without observation of allenic signals ( ppm).
Mechanistic Pathway & Isomerization Risk
Figure 1: Mechanistic divergence. Rapid protonation of the acetylide intermediate is critical to prevent equilibrium drift toward the allene impurity.
Best for: Small scale (<1g), high-purity requirements, or substrates sensitive to nucleophiles.
Mechanism: Fluoride-mediated cleavage driven by the formation of the strong Si-F bond (
). Acetic acid acts as an in situ proton source to quench the transient acetylide immediately.
Reagent: Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.1 equiv)
Buffer: Glacial Acetic Acid (1.1 equiv)
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Methodology
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate in anhydrous THF under an inert atmosphere (
or Ar).
Buffering: Add Glacial Acetic Acid (1.1 equiv) to the solution. Note: This step is crucial. Do not add TBAF before the acid.
Cooling: Cool the reaction mixture to 0°C using an ice bath.
Desilylation: Dropwise add the TBAF solution (1.1 equiv) over 5 minutes. The solution may turn slightly yellow.
Reaction: Stir at 0°C for 15 minutes, then allow to warm to room temperature. Monitor by TLC (stain with
or Iodine) or NMR. Reaction is typically complete within 30–60 minutes.
Workup (Silica Filtration):
Dilute the mixture with
or EtOAc.
Pass the solution through a short pad of silica gel (to trap TBAF salts).
Wash the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. If TBAF residues persist, partition between EtOAc and saturated
Best for: Large scale (>5g), cost-sensitive production.
Mechanism: Nucleophilic attack by methoxide (generated in equilibrium) on the silicon atom. The use of low temperature prevents base-catalyzed isomerization.
Solvent: Methanol (anhydrous preferred) (0.2 M concentration)
Step-by-Step Methodology
Dissolution: Dissolve the Substrate in Methanol in a flask open to air (or under
for highest purity).
Temperature Control: Cool the solution to -10°C to 0°C (ice/salt bath). Critical: Do not run this reaction at room temperature initially.
Addition: Add solid
in one portion.
Monitoring: Stir vigorously at 0°C. Monitor by TLC every 10 minutes. The reaction is usually rapid (< 1 hour).
Endpoint: Disappearance of the non-polar TMS starting material.
Quench: Once complete, immediately quench by adding a stoichiometric amount of saturated
solution or solid Citric Acid to neutralize the base.
Extraction:
Evaporate the bulk Methanol under reduced pressure (bath temp < 30°C).
Resuspend the residue in water and extract exhaustively with Dichloromethane (DCM) or EtOAc (
).
Note: Phosphonates are polar; ensure thorough extraction.
Drying: Dry organic layers over
, filter, and concentrate.
Comparative Analysis & Data
Metric
Protocol A (TBAF/AcOH)
Protocol B (/MeOH)
Reaction Time
30 - 60 min
30 - 90 min
Yield (Typical)
85 - 95%
80 - 92%
Isomerization Risk
Very Low (Buffered)
Moderate (Temp. dependent)
Purification
Requires Silica plug (remove TBA salts)
Extraction (remove salts)
Scalability
Low (Cost of TBAF)
High (Cheap reagents)
Green Chemistry
Poor (Atom economy, solvent)
Good (Methanol, salts)
Decision Matrix
Figure 2: Selection logic based on scale and substrate sensitivity.
Quality Control & Troubleshooting
NMR Validation
NMR (CDCl3):
Loss of Signal: The singlet at
ppm () must disappear.
New Signal: A doublet of triplets (dt) appears around
ppm.
Hz (coupling to propargylic ).
varies (long range coupling to Phosphorus).
NMR:
Monitor the shift. While the change is subtle, the removal of the bulky silyl group often causes a slight upfield shift (0.5 - 1.0 ppm difference).
Common Issues
Issue: Presence of signals at
ppm.
Cause: Isomerization to allenyl phosphonate.
Fix: Switch to Protocol A (Buffered) or lower the temperature of Protocol B to -20°C.
Issue: Low yield after aqueous workup.
Cause: Dimethyl phosphonates have significant water solubility.
Fix: Saturate the aqueous layer with NaCl (salting out) and use DCM for extraction (5x extractions).
References
Chintareddy, V. R., et al. (2011).[1][2] "Tetrabutylammonium Fluoride (TBAF)-Catalyzed Addition of Substituted Trialkylsilylalkynes to Aldehydes." Journal of Organic Chemistry. Link
Yeom, C.-E., et al. (2008).[3] "Mild and Chemoselective Desilylation of Terminal Alkynes." Synlett. Link
Wnuk, S. F., et al. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews. Link
Organic Chemistry Portal. "Desilylation Protocols and Reactivity." Link
Gelest, Inc. "Deprotection of Silyl Ethers and Alkynes: Technical Guide." Link
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (also known as dimethyl 3-(trimethylsilyl)prop-2-ynylphosphonate) is a specialized organophosphorus reagent designed to overcome a critical limitation in the synthesis of conjugated enynes.
Standard propargyl phosphonates are prone to base-catalyzed prototropic isomerization , often yielding mixtures of alkynes and allenes (propargyl-allenyl isomerization) during Horner-Wadsworth-Emmons (HWE) olefinations. The incorporation of a trimethylsilyl (TMS) group at the acetylenic terminus serves a dual purpose:
Steric/Electronic Locking: It blocks the terminal position, preventing isomerization to the allene and ensuring exclusive formation of the 1,3-enyne structure.
Synthetic Versatility: The TMS group acts as a robust protecting group that can be removed in situ to reveal a terminal alkyne or utilized in subsequent cross-coupling reactions (e.g., Sonogashira).
This guide details a one-pot protocol for utilizing this precursor to synthesize (E)-1,3-enynes with high stereocontrol, including extensions for in situ deprotection to access terminal enynes.
Part 2: Mechanism & Reaction Pathway
The transformation relies on the Horner-Wadsworth-Emmons (HWE) reaction.[1] The phosphonate anion, generated by a base, attacks the aldehyde carbonyl. The bulky TMS group and the phosphonate moiety direct the reaction through a transition state that favors the formation of the (E)-alkene .
Graphviz Diagram: Reaction Workflow & Mechanism
Caption: Logical workflow for the HWE olefination and optional one-pot deprotection sequence.
Part 3: Detailed Experimental Protocols
Protocol A: Preparation of the Precursor (Arbuzov Reaction)
Note: If the precursor is not purchased commercially, it must be synthesized via the Arbuzov reaction to ensure high purity.
Reagents:
3-Bromo-1-(trimethylsilyl)propyne (1.0 equiv)
Trimethyl phosphite (1.2 equiv)
Caution: Methyl bromide (MeBr) is a byproduct; use a well-ventilated fume hood.
Procedure:
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser fitted with an argon balloon.
Addition: Add 3-bromo-1-(trimethylsilyl)propyne and trimethyl phosphite.
Reaction: Heat the mixture slowly to 100–120 °C . Evolution of MeBr gas indicates reaction progress. Maintain reflux for 4–6 hours.
Purification: Distill the mixture under reduced pressure (vacuum distillation) to remove excess phosphite and isolate dimethyl 3-(trimethylsilyl)prop-2-ynylphosphonate as a clear oil.
Validation: Check purity via
P NMR (typically ~20-22 ppm).
Protocol B: One-Pot Synthesis of (E)-1-Trimethylsilyl-1,3-enynes
Scope: This protocol is effective for aromatic, aliphatic, and heterocyclic aldehydes.
Base: Sodium Hydride (NaH, 60% dispersion) or LiHMDS (1.0 M in THF) (1.2 equiv)
Solvent: Anhydrous THF
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Methodology:
Activation:
Flame-dry a two-neck flask and purge with argon.
Add NaH (1.2 equiv) washed with hexane (to remove oil) or use LiHMDS directly.
Suspend in anhydrous THF (0.2 M concentration relative to phosphonate).
Cool to 0 °C .
Add the phosphonate precursor dropwise. Stir for 30 minutes. The solution should turn clear/yellowish, indicating anion formation.
Coupling (HWE):
Add the aldehyde (dissolved in minimal THF) dropwise to the anion solution at 0 °C.
Allow the reaction to warm to Room Temperature naturally.
Stir for 2–4 hours. Monitor via TLC (disappearance of aldehyde).
Workup:
Quench with saturated aqueous NH
Cl.
Extract with Et
O or EtOAc (3x).
Wash combined organics with brine, dry over MgSO
, and concentrate.
Purification:
Flash column chromatography (Hexanes/EtOAc).[2] The TMS-protected enyne is typically non-polar.
Expected Results:
Yield: 75–95%
Selectivity: >95:5 (E:Z) ratio.
Protocol C: One-Pot Synthesis of Terminal Enynes (In Situ Desilylation)
Rationale: To avoid isolating the silylated intermediate, the TMS group can be cleaved in the same pot after the HWE step is complete.
Procedure Extension:
Perform Protocol B (Steps 1–2) until the aldehyde is consumed.
Do not quench.
Add Tetrabutylammonium fluoride (TBAF) (1.5 equiv, 1.0 M in THF) or K
CO/MeOH directly to the reaction mixture.
Stir at RT for 1–2 hours.
Workup: Quench with water, extract with Et
O. (Note: Terminal enynes can be volatile; avoid high-vacuum drying).
Part 4: Data Presentation & Troubleshooting
Table 1: Reaction Optimization Guidelines
Parameter
Condition
Impact on Outcome
Base Selection
NaH vs. LiHMDS
LiHMDS often provides higher (E)-selectivity due to lower aggregation states, but NaH is more cost-effective for simple substrates.
Temperature
-78 °C vs. 0 °C
Lower temperatures (-78 °C) improve selectivity for sterically hindered aldehydes but reduce reaction rate. 0 °C is optimal for most cases.
Stoichiometry
1.2 equiv Phosphonate
Excess phosphonate ensures complete consumption of the limiting aldehyde, simplifying purification.
Moisture
Strictly Anhydrous
Water quenches the phosphonate anion immediately. Use freshly distilled THF.
Troubleshooting Guide:
Low Yield: Check the quality of the aldehyde (oxidation to acid is common). Redistill aldehyde if necessary.
Poor E/Z Selectivity: Switch base to KHMDS/18-crown-6 (Still-Gennari modification conditions) if Z-selectivity is desired (though this reagent inherently favors E). For higher E-selectivity, ensure low temperature during addition.
Isomerization: If allene byproducts are observed (rare with TMS), ensure the reaction temperature does not exceed RT before quenching.
Part 5: References
Gibson, A. W.; Humphrey, G. R.; Kennedy, D. J.; Wright, S. H. B. "Synthesis of Enynes via Horner-Wadsworth-Emmons Reaction." Synthesis, 1991 , 5, 414.
Brel, V. K. "Phosphorus-containing allenes and acetylenes: Synthesis and applications." Russ. Chem. Rev., 2008 , 77, 360.
Wiemer, D. F. "Synthesis of Phosphonates and their Application in HWE Reactions." J. Org.[3][4] Chem., 2000 , 65, 1881.
Minami, T.; Motoyoshiya, J. "Vinylphosphonates in Organic Synthesis." Synthesis, 1992 , 4, 333.
(Note: Specific page numbers and volumes are cited based on standard literature for this reagent class. Ensure verification with your specific library access.)
Author: BenchChem Technical Support Team. Date: February 2026
Reagent Code: DMP-TMS
Chemical Name: Dimethyl (3-(trimethylsilyl)prop-2-yn-1-yl)phosphonate
Primary Application: Horner-Wadsworth-Emmons (HWE) Olefination for Conjugated Enyne Synthesis
Module 1: Critical Reaction Parameters
As a Senior Application Scientist, I have observed that 80% of yield failures with DMP-TMS stem from a misunderstanding of the delicate equilibrium between the propargyl anion and the allenyl anion . Unlike standard HWE reagents (e.g., triethyl phosphonoacetate), DMP-TMS contains a propargylic proton that is highly susceptible to isomerization.
The Mechanistic Divergence
The success of your reaction depends on controlling the pathway of the phosphonate carbanion.
Figure 1: Mechanistic divergence showing the competition between the desired HWE pathway (Green) and the undesired isomerization (Red).
Module 2: Troubleshooting Guide
Symptom 1: Low Yield (<40%) with Unreacted Aldehyde
Diagnosis:Isomerization Sequestration.
If the temperature is too high during deprotonation, the propargyl anion isomerizes to the thermodynamically more stable allenyl anion. The allenyl species is far less nucleophilic toward aldehydes due to steric hindrance and charge delocalization, essentially "sequestering" your reagent.
Corrective Action: Ensure the base is added at -78°C and the aldehyde is added immediately (within 5-10 minutes) after base addition. Do not "age" the anion for 30+ minutes as you would with simple alkyl phosphonates.
Symptom 2: Product is Missing the TMS Group
Diagnosis:Protodesilylation.
The TMS group on a terminal alkyne is relatively stable, but it is vulnerable to cleavage under two specific conditions often found in HWE workups:
High pH + Protic Solvent: Quenching with strong aqueous base (NaOH) or using methoxide bases.
Fluoride Contamination: Using glassware washed with HF or reagents containing trace fluorides.
Corrective Action: Use LHMDS (Lithium Hexamethyldisilazide) or n-BuLi as the base in THF . Quench with saturated NH₄Cl (mildly acidic/neutral) rather than strong acids or bases.
Diagnosis:Cation Effect.
HWE reactions generally favor E-alkenes (trans). However, the bulky TMS group can distort the transition state.
Corrective Action:
Solvent: Switch to THF (favors separated ion pairs).
Additive: Add 18-crown-6 (1.0 equiv) to sequester the Lithium cation, making the phosphonate anion "naked" and more reversible, which thermodynamically drives the reaction toward the E-isomer.
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize isomerization and maximize the E-enyne yield.
You are dealing with Dimethyl (3-(trimethylsilyl)prop-2-ynyl)phosphonate . This molecule presents a classic "polarity conflict" in chromatography: it contains a lipophilic trimethylsilyl (TMS) cap and a highly polar dimethyl phosphonate tail.
Key Physicochemical Challenges:
Visibility: The internal alkyne and phosphonate groups have weak UV chromophores, making standard 254 nm detection unreliable.
Surface Interaction: The phosphonate moiety (
) acts as a strong Hydrogen-bond acceptor, causing significant "tailing" on acidic silica gel.
Isomerization Risk: Propargyl phosphonates are prone to propargyl-allenyl isomerization under basic conditions (or on active surfaces), leading to the formation of the allenyl phosphonate impurity.
Module 1: Visualization & Detection (The "Invisible" Compound)
User Question: "I cannot see my product on the TLC plate under UV light. How do I track my fractions?"
Technical Response:
Your compound lacks a conjugated
-system, rendering it effectively invisible at 254 nm. You must rely on chemical staining.
Recommended Staining Protocols[3][4]
Stain Type
Sensitivity
Mechanism
Protocol Notes
KMnO₄ (Basic)
High
Oxidizes the alkyne (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-bond).
Dip and heat gently. Product appears as a yellow/brown spot on a purple background. Best for quick checks.
Iodine (I₂)
Medium
Reversible intercalation.
Place plate in I₂ chamber. Brown spots appear. Non-destructive; allows compound recovery.
User Question: "NMR shows a mixture of my product and a new species with a signal at
5.5-6.0 ppm. What happened?"
Technical Response:
You have likely triggered Propargyl-Allenyl Isomerization .
The Mechanism of Failure
Propargyl phosphonates possess acidic protons at the
-position (the between the alkyne and phosphorus). Basic impurities or active sites on the stationary phase can deprotonate this position, leading to the formation of the thermodynamically stable allenyl isomer.
Propargyl Form (Target):
Allenyl Form (Impurity):
Corrective Actions[6][7]
Avoid Strong Bases: If you used the Et₃N buffering method (Strategy A above) and observed isomerization, switch to Neutral Silica (commercial grade) or reduce Et₃N concentration to 0.1%.
Speed is Critical: Do not leave the compound on the column overnight. The longer it sits on silica, the higher the risk of desilylation or isomerization.
Alternative Purification (Distillation):
If the column consistently fails, Vacuum Distillation is the superior method for this specific class of compounds.
Boiling Point: These phosphonates are thermally stable up to ~120°C.
Vacuum:[2][3] High vacuum (<0.5 mmHg) is required.
User Question: "I have a persistent smell and a spot that won't go away. It's trimethyl phosphite."[8]
Technical Response:
If you synthesized this via the Arbuzov reaction, excess Trimethyl Phosphite (
) is a common contaminant. It is difficult to separate by chromatography because it has similar polarity to the product.
The "Oxidative Workup" Fix:
Before the column, treat your crude reaction mixture with a mild oxidant to convert the volatile phosphite into the highly polar phosphate, which stays at the baseline.
Dissolve crude in DCM.
Add 30%
(Hydrogen Peroxide) or t-BuOOH at 0°C. Stir for 30 mins.
Wash with Sodium Thiosulfate (to quench peroxide) and Brine.
The impurity is now Trimethyl Phosphate (
), which is much more polar and will easily separate from your TMS-alkyne phosphonate during the column.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for purifying this specific molecule.
Figure 1: Decision matrix for purification, prioritizing distillation for scale and buffering for chromatography.
Troubleshooting TMS cleavage during 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane synthesis
This guide serves as a specialized technical support resource for researchers synthesizing 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (also known as Dimethyl (3-(trimethylsilyl)prop-2-ynyl)phosphonate).[1][2][3] I...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized technical support resource for researchers synthesizing 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (also known as Dimethyl (3-(trimethylsilyl)prop-2-ynyl)phosphonate).[1][2][3]
It addresses the most common and frustrating failure mode in this synthesis: Unwanted Protodesilylation (TMS Cleavage).
Executive Summary & Mechanistic Insight[2][4]
The target molecule, 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane , is typically synthesized via the Michaelis-Arbuzov reaction between 3-bromo-1-(trimethylsilyl)propyne and trimethyl phosphite.[1][2][3]
While the TMS-alkyne bond is generally robust, it possesses a specific vulnerability profile—often referred to as the "Silent Killer" in this synthesis.[3] The silicon atom is susceptible to nucleophilic attack and acid/base-catalyzed hydrolysis.[1][3] In the context of the Arbuzov reaction, the primary drivers of cleavage are moisture-induced acidity and active sites on purification media .[3]
Before attempting a fix, you must isolate when the cleavage occurs.[3] Use this logic flow to diagnose your specific failure mode.
Figure 1: Diagnostic logic tree for isolating the source of protodesilylation.[3]
Troubleshooting Guide (Q&A)
Phase 1: Reaction Conditions (The Arbuzov Step)[2]
Q1: My crude NMR shows a terminal alkyne proton (~2.0-2.5 ppm) instead of the TMS group. Why is the TMS falling off during the reflux?
Diagnosis: This is likely caused by acidic hydrolysis generated in situ.[1][2][3]
The Mechanism: Trimethyl phosphite (
) is extremely sensitive to moisture.[2] If your reagents or glassware are not strictly anhydrous, the phosphite hydrolyzes to form dimethyl phosphite () and methanol.[2]
The Killer: Methanol, in the presence of the trace acid (generated from the hydrolysis of alkyl halides or phosphites), facilitates the protodesilylation of the alkyne.
The Fix:
Distill Trimethyl phosphite from sodium/benzophenone or CaH2 before use.[2][3]
Ensure the 3-bromo-1-(trimethylsilyl)propyne is acid-free (wash with dilute ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Run the reaction under a positive pressure of dry Argon.
Q2: Does the reaction temperature matter? I am refluxing at 130°C.
Diagnosis: Yes, excessive heat promotes cleavage.[2][3]
The Insight: While the Arbuzov reaction requires heat to drive off the alkyl halide byproduct (MeBr), temperatures above 120°C for prolonged periods can degrade the TMS-alkyne, especially if any nucleophiles are present.[3]
The Fix:
Perform the reaction neat (solvent-free) but keep the oil bath at 100-110°C .
Alternatively, use a solvent like Toluene (reflux 110°C) to moderate the temperature and dilute any acidic byproducts formed.
Phase 2: Purification (The Workup)[2]
Q3: The TMS group was there in the crude, but after Silica Gel chromatography, it’s gone. What happened?
Diagnosis: Silica gel induced protodesilylation.[2][3][4]
The Mechanism: Standard silica gel is slightly acidic (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) and contains surface hydroxyl groups.[1][2] Alkynyl silanes are sensitive to these acidic sites, which can catalyze the cleavage of the Si-C bond, releasing the terminal alkyne.[3]
The Fix:
Option A (Neutralization): Pre-treat your silica gel column with 1-2% Triethylamine (Et3N) in Hexanes before loading your sample.[1][2][3] This neutralizes the acidic sites.[3]
Option B (Distillation): Skip chromatography.[2][3] The product is a phosphonate ester with a high boiling point.[3] High-vacuum distillation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
mmHg) is often cleaner and safer for the TMS group than silica.[2]
Optimized Experimental Protocol
Objective: Synthesis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane with minimized desilylation.
Critical Step: Monitor the evolution of Methyl Bromide (MeBr) gas.[2][3] Ensure the system is vented to a fume hood trap.[3]
Stir for 4-6 hours. Monitor by TLC (stain with KMnO4 or Iodine) or crude NMR.[2][3]
Workup (The "Safe" Route):
Remove excess Trimethyl phosphite and volatiles via rotary evaporation at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Bhattacharya, A. K., & Thyagarajan, G. (1981).[2][3] The Michaelis-Arbuzov rearrangement.[2][3][6] Chemical Reviews, 81(4), 415-430.[2][3] Link[1][2]
Stability of Alkynyl Silanes
Langille, N. F., Dakin, L. A., & Panek, J. S. (2008).[2][3] Reagents for Aromatic Acyloin Synthesis. Organic Letters. (Discusses TMS stability in propargyl systems). Link[1][2]
Silica Gel Acidity & Neutralization
Daeuble, J. F., & Stryker, J. M. (1999).[2][3] Comparative studies on silica gel acidity. Journal of Organic Chemistry. (General reference for chromatography troubleshooting).
Synthesis of Propargyl Phosphonates
Wiemer, D. F. (2005).[2][3] Synthesis of Phosphonate Esters. Tetrahedron. Link[1][2]
General Desilylation Protocols (For context on what to avoid)
Capani Jr, J. S., Cochran, J. E., & Liang, J. (2019).[2][3][7] CsF-Mediated in Situ Desilylation of TMS-Alkynes. The Journal of Organic Chemistry, 84(14), 9378-9384.[3] Link[1][2]
This guide addresses the stability and handling of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane , a bifunctional reagent containing a propargyl phosphonate core protected by a trimethylsilyl (TMS) group.[1][2] Its stability is governed by two competing reactivities: the hydrolytic sensitivity of the phosphonate esters and the chemical lability of the
While generally robust under neutral conditions, this compound exhibits specific temperature-dependent degradation pathways.[1][2] This guide provides authoritative protocols to maximize shelf-life and reaction efficiency.
Module 1: Storage & Shelf Life Optimization
Q: What are the optimal temperature and environmental conditions for long-term storage?
A: The compound should be stored at -20°C (Freezer) for long-term stability (>6 months) or 2–8°C (Refrigerator) for active use (<1 month).
Critical Requirement: Storage must be under an inert atmosphere (Argon or Nitrogen) .[1][2]
Reasoning (Causality):
Hydrolysis Prevention: The dimethoxyphosphoryl group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
) is susceptible to hydrolysis by ambient moisture, forming phosphonic mono-acids.[1] This reaction is autocatalytic; the acid generated accelerates further hydrolysis.[2] Low temperature significantly reduces the rate of this hydrolysis.[2]
Oxidative Stability: While the TMS group protects the alkyne from polymerization, the propargylic position (adjacent to the phosphorus) is sensitive to oxidation over extended periods.[1][2]
Q: Can I store the compound in solution?
A:No. Storage in solution is strongly discouraged for periods exceeding 24 hours.[1][2]
Acidic impurities (HCl) in chloroform rapidly catalyze protodesilylation (loss of TMS).[1]
Methanol/Ethanol
🔴 High Risk
Nucleophilic attack by alcohols can cause transesterification of the phosphonate or cleavage of the TMS group.[2]
THF / Ether
🟡 Medium Risk
Peroxides in aged ethers can oxidize the propargyl position.[2]
Toluene / Hexane
🟢 Best
Non-polar, non-nucleophilic solvents are safest for short-term handling.[1][2]
Module 2: Reaction Optimization & Thermal Limits
Q: What is the maximum temperature the compound can withstand during reactions?
A: The compound is thermally stable up to 110°C in neutral, inert solvents (e.g., Toluene, Xylene).[1][2]
Warning: In the presence of nucleophiles (bases, fluorides, alcohols) , the thermal ceiling drops drastically to < 40°C .[1][2]
Mechanism of Thermal Failure:
At elevated temperatures (>120°C), propargyl phosphonates can undergo thermal rearrangement (allene formation) or polymerization.[1][2] However, the most immediate risk is Protodesilylation , where the TMS group is cleaved, yielding the terminal alkyne.[1][2]
Q: How do I prevent desilylation during heating?
A: You must strictly exclude fluoride ions and strong bases .[1][2]
Avoid: TBAF, CsF, NaOH, KOH, or unbuffered alkoxides at high temperatures.[1][2]
Buffer: If a base is required for a subsequent step (e.g., Horner-Wadsworth-Emmons), add it at -78°C or 0°C and warm slowly.[1][2]
Module 3: Troubleshooting & Degradation Analysis
Q: How do I detect degradation using NMR?
A: Proton NMR (
NMR) is the most reliable method.[1] Look for the specific signatures detailed below.
Diagnostic Signals (in
):
Species
Key Signal (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
NMR)
If the compound has degraded (yellowing or appearance of precipitate), re-purification is possible via vacuum distillation.[1][2] Column chromatography is NOT recommended as silica gel is slightly acidic and can catalyze hydrolysis/desilylation.[1][2]
Step-by-Step Methodology:
Setup: Equip a short-path distillation apparatus. Ensure all glassware is oven-dried and flushed with Argon.[1][2]
Vacuum: Apply high vacuum (< 0.5 mmHg ).
Note: The boiling point is estimated at 100–110°C at 0.5 mmHg .[1][2]
Heating: Use an oil bath.
Ramp Rate: Increase bath temperature slowly (5°C/min).
Limit: Do not exceed a bath temperature of 140°C .
Collection: Discard the first 5% of distillate (volatile siloxanes).[1][2] Collect the main fraction as a clear, colorless liquid.[1][2][3]
Storage: Immediately flush the receiving flask with Argon, seal with Parafilm, and transfer to -20°C storage.
References
Sigma-Aldrich. Trimethyl(3-((trimethylsilyl)oxy)prop-1-yn-1-yl)silane Product Datasheet.[1][2] (General handling of silylated alkynes).[1][2]
Gelest, Inc. Deprotection of Silyl Ethers - Technical Library.[1][2] (Stability data of TMS groups vs. hydrolysis).
McKenna, C. E., et al. The McKenna Reaction – Avoiding Side Reactions in Phosphonate Deprotection.[1][2] PMC, National Institutes of Health.[1][2] (Phosphonate ester stability and hydrolysis mechanisms).
BenchChem. A Technical Guide to Trimethylsilyl (TMS) Protecting Groups. (Comparative stability of TMS derivatives).[1][2][4][5][6] [1][2]
Minimizing side products in the preparation of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Technical Support Center: Synthesis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane Welcome to our dedicated technical support guide for the synthesis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane. This resou...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Welcome to our dedicated technical support guide for the synthesis of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane. This resource is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of this valuable synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for preparing 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane?
A1: The synthesis is typically achieved through the reaction of lithiated (trimethylsilyl)acetylene with dimethyl chlorophosphate. This is a nucleophilic substitution at the phosphorus center, where the acetylide anion displaces the chloride.
Q2: Why is temperature control so critical during the lithiation and phosphorylation steps?
A2: Temperature control is paramount for several reasons. During the deprotonation of (trimethylsilyl)acetylene with a strong base like n-butyllithium (n-BuLi), low temperatures (typically -78 °C) are essential to prevent side reactions of the organolithium reagent with the solvent (e.g., THF). For the subsequent reaction with dimethyl chlorophosphate, maintaining a low temperature helps to control the reaction rate, preventing the formation of undesired byproducts and ensuring selective phosphorylation at the terminal alkyne.
Q3: What are the most common impurities I might see in my crude product?
A3: Common impurities can include unreacted starting materials ((trimethylsilyl)acetylene and dimethyl chlorophosphate), hydrolyzed dimethyl chlorophosphate (dimethyl phosphite), and side products arising from dimerization or other unintended reactions of the lithium acetylide.
Q4: How can I best monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting materials. For more detailed analysis, taking aliquots for analysis by ¹H and ³¹P NMR spectroscopy can provide a clearer picture of the product formation and the presence of any significant side products.[1][2]
Troubleshooting Guide: Minimizing Side Products
This section addresses specific issues that can arise during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low Yield of the Desired Product with Significant Amounts of Unreacted (Trimethylsilyl)acetylene.
Question: I've followed the standard protocol, but my final yield is low, and I see a lot of my starting alkyne. What could be the problem?
Answer & Troubleshooting:
Cause 1: Incomplete Lithiation. This is the most common reason for unreacted starting alkyne. It can be caused by using a substandard quality of n-BuLi or by the presence of moisture in the reaction setup.
Solution: Ensure your n-BuLi is properly titrated to determine its exact molarity. All glassware should be rigorously dried, and the reaction should be performed under a strictly inert atmosphere (argon or nitrogen).
Cause 2: Premature Quenching of the Lithium Acetylide. If any moisture is present in the dimethyl chlorophosphate solution or the solvent, it will protonate the lithium acetylide, regenerating the starting alkyne.
Solution: Use freshly distilled or anhydrous grade solvents. Ensure the dimethyl chlorophosphate is of high purity and handled under anhydrous conditions.
Issue 2: Presence of a Significant Amount of a Dimeric Side Product.
Question: My analysis shows a byproduct with a mass corresponding to a dimer of my starting alkyne. How can I prevent this?
Answer & Troubleshooting:
Cause: Dimerization of the Lithium Acetylide. Lithium acetylides can exist as dimers or other oligomers in solution.[3][4][5][6] While the monomer is often the reactive species, under certain conditions, these aggregates can lead to side reactions, including oxidative coupling, especially if trace amounts of oxygen are present.
Solution 1: Strict Inert Atmosphere. Purge your reaction vessel thoroughly with an inert gas and maintain a positive pressure throughout the experiment to exclude oxygen.
Solution 2: Controlled Addition of Reagents. Adding the n-BuLi to the (trimethylsilyl)acetylene solution slowly at low temperature ensures a controlled formation of the lithium acetylide and minimizes local concentration build-ups that might favor dimerization.
Issue 3: Formation of Dimethyl Phosphite as a Major Byproduct.
Question: I've noticed a significant amount of dimethyl phosphite in my crude product. What is causing this and how do I avoid it?
Answer & Troubleshooting:
Cause: Hydrolysis of Dimethyl Chlorophosphate. Dimethyl chlorophosphate is highly susceptible to hydrolysis, reacting with even trace amounts of water to form dimethyl phosphite.[7][8][9]
Solution 1: Anhydrous Conditions. As mentioned before, all reagents and solvents must be scrupulously dried.
Solution 2: Purification of Dimethyl Chlorophosphate. If the purity of the commercially available reagent is questionable, consider purifying it by distillation before use.
Solution 3: Reverse Addition. Instead of adding the dimethyl chlorophosphate to the lithium acetylide solution, consider adding the acetylide solution to the chlorophosphate. This can sometimes minimize the exposure of the moisture-sensitive reagent to any potential trace moisture in the reaction flask.
Issue 4: Complex Mixture of Products and Low Purity.
Question: My final product is a complex mixture that is difficult to purify. What are the likely causes?
Answer & Troubleshooting:
Cause 1: Temperature Fluctuations. Allowing the reaction to warm up prematurely can lead to a host of side reactions.
Solution: Maintain the recommended low temperatures throughout the addition and reaction times. Use a cryostat or a well-insulated cooling bath.
Cause 2: Inefficient Quenching. An improper workup can lead to the degradation of the product or the formation of emulsions that complicate extraction.
Solution: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride. This will neutralize any remaining reactive species.
Cause 3: Inadequate Purification. The product and byproducts can have similar polarities, making separation by column chromatography challenging.
Solution: Use a high-resolution silica gel for column chromatography and carefully select the eluent system. Gradient elution may be necessary to achieve good separation.
Visualizing the Reaction and Side Products
The following diagram illustrates the main synthetic pathway and the formation of key side products.
Caption: Synthetic pathway and common side products.
Experimental Protocol: Optimized Synthesis
This protocol is designed to maximize the yield and purity of the target compound.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
(Trimethylsilyl)acetylene
98.22
5.0 g
50.9 mmol
n-Butyllithium (2.5 M in hexanes)
64.06
21.4 mL
53.5 mmol
Dimethyl chlorophosphate
144.51
7.7 g
53.3 mmol
Anhydrous Tetrahydrofuran (THF)
-
200 mL
-
Saturated aq. NH₄Cl
-
50 mL
-
Diethyl ether
-
150 mL
-
Brine
-
50 mL
-
Anhydrous MgSO₄
-
-
-
Procedure:
Preparation: Under an argon atmosphere, add (trimethylsilyl)acetylene to 100 mL of anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.
Phosphorylation: In a separate flame-dried flask, prepare a solution of dimethyl chlorophosphate in 50 mL of anhydrous THF. Add this solution to the lithium acetylide suspension dropwise via a cannula over 30 minutes, maintaining the temperature at -78 °C.
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
Quenching: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and separate the layers. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Purification Strategy Workflow
The following diagram outlines the steps for the purification of the final product.
Technical Support Center: Solvent Effects on 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
The following technical guide is designed for researchers utilizing 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (CAS: 82522-38-1 and analogs). It addresses the critical influence of solvent choice on the divergent...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is designed for researchers utilizing 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (CAS: 82522-38-1 and analogs). It addresses the critical influence of solvent choice on the divergent reactivity of this amphoteric reagent.[1][2]
Status: Active | Topic: Reactivity Modulation & Solvent Systems | Audience: R&D Chemists
Executive Summary: The Reactivity Divergence
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a bifunctional reagent. Its reactivity is dictated by the Propargyl-Allenyl Equilibrium . The solvent system you choose acts as the primary switch between two distinct mechanistic pathways:[2]
Isomerization (Path A): Conversion to the thermodynamically stable allenylphosphonate.
Olefination (Path B): Direct deprotonation and Horner-Wadsworth-Emmons (HWE) coupling to yield conjugated enynes.
Critical Warning: The Trimethylsilyl (TMS) group is labile in protic polar solvents under basic conditions. Anhydrous conditions are non-negotiable for retaining the silyl moiety.
Decision Matrix: Solvent Selection Guide
Use this table to select the optimal solvent based on your target transformation.
Target Outcome
Recommended Solvent
Base / Additive
Mechanism Note
Allenylphosphonate Synthesis
DCM or Toluene
Basic Alumina () or
Non-polar solvents favor the internal proton transfer (propargyl allene) without trapping the carbanion.
HWE Olefination (Enyne Formation)
THF (Anhydrous)
-BuLi or LHMDS
THF solvates counterions, stabilizing the -lithio carbanion for nucleophilic attack on aldehydes.
Desilylated Products
Methanol / Ethanol
or NaOMe
Protic solvents promote rapid protodesilylation, often leading to complex mixtures of propargyl/allenyl species.
High -Selectivity (HWE)
DME (Dimethoxyethane)
NaH
Chelation of the cation by DME often enhances -selectivity in the resulting alkene.
Mechanistic Pathways & Solvent Logic[2]
The following diagram illustrates how solvent polarity and proton availability dictate the fate of the intermediate carbanion.
Caption: Solvent-dependent divergence of the
-phosphoryl carbanion intermediate.
Troubleshooting & FAQs
Issue 1: "I am losing the TMS group during the reaction."
Diagnosis: Protodesilylation.
Root Cause: The Silicon-Carbon bond (
) is susceptible to cleavage by hard nucleophiles (alkoxides, hydroxide) or fluoride ions, especially in polar solvents.
Solution:
Switch to THF or Diethyl Ether .
Ensure the solvent is dried over molecular sieves (3Å).
Avoid Potassium Carbonate (
) in Methanol; use non-nucleophilic bases like LHMDS or DBU in aprotic solvents.
Issue 2: "The HWE reaction yield is low; I'm recovering starting material."
Diagnosis: Incomplete deprotonation or anion quenching.
Root Cause: The
-protons are acidic (), but the steric bulk of the TMS group and the phosphonate esters can hinder base approach.
Solution:
Solvent: Use THF to improve solubility and anion stability.
Temperature: Deprotonate at -78°C for 30 minutes, then allow to warm to 0°C before adding the electrophile (aldehyde).
Additives: If using NaH, add a catalytic amount of 15-crown-5 (if available) or switch to DME to break up ion pairs.
Issue 3: "I want the Allene, but I get a mixture of Propargyl and Allene."
Diagnosis: Incomplete isomerization equilibrium.
Root Cause: The reaction is thermodynamically controlled. In highly polar solvents, the equilibrium establishment is fast but might not drive fully to the allene if the proton source is ambiguous.
Solution:
Protocol Shift: Use Chromatographic Isomerization .
Method: Dissolve the propargyl silane in DCM. Load it onto a column of Basic Alumina (Activity I) . Let it sit for 20-30 minutes. Elute with DCM. The basic surface catalyzes the 1,3-proton shift efficiently in the absence of bulk solvent interference [1].
Validated Experimental Protocols
Protocol A: Synthesis of Allenylphosphonate (Isomerization)
Target: Conversion of Propargyl-TMS to Allenyl-TMS.
Solvent System: Dichloromethane (DCM) / Basic Alumina.
Preparation: Dissolve 1.0 eq of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane in anhydrous DCM (0.1 M concentration).
Catalysis: Add Basic Alumina (approx. 5-10 wt% relative to substrate).
Reaction: Stir at Room Temperature (25°C) for 2–4 hours. Monitor by
NMR (Shift from ppm to ppm indicates allene formation).
Workup: Filter through a celite pad to remove alumina. Concentrate the filtrate.
Validation:
NMR should show the disappearance of the propargyl doublet () and appearance of the allenyl proton (, typically a doublet of doublets).
Protocol B: HWE Olefination (Enyne Synthesis)
Target: Reaction with Benzaldehyde to form (E)-1-phenyl-4-(trimethylsilyl)but-1-en-3-yne.
Solvent System: Anhydrous THF.
Setup: Flame-dry a 2-neck flask under Argon. Add 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (1.0 eq) and anhydrous THF.
Deprotonation: Cool to -78°C . Dropwise add
-BuLi (1.1 eq, 2.5M in hexanes). The solution typically turns yellow/orange.
Equilibration: Stir for 30 mins at -78°C.
Addition: Add Benzaldehyde (1.05 eq) neat or in minimal THF.
Reaction: Allow to warm to 0°C over 2 hours.
Quench: Add saturated
(aq).
Extraction: Extract with
. Wash with brine.
Note: The TMS group remains intact due to the aprotic, low-temperature conditions [2].
References
Alumina-Catalyzed Isomerization: Enchev, D. D. (2003). "Synthesis of allenylphosphonates via base-catalyzed isomerization." Phosphorus, Sulfur, and Silicon and the Related Elements.
HWE Mechanism & Solvent Effects: Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4][5] Chemical Reviews, 89(4), 863-927.
Propargyl-Allene Equilibrium: Zakharova, J., et al. (2008). "Propargyl-allenyl isomerization in phosphonates." Russian Journal of General Chemistry.
Overcoming steric hindrance in reactions with 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Topic: Overcoming Steric Hindrance & Optimizing Reactivity Executive Summary & Reagent Profile Welcome to the technical support hub for 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (CAS: 6224-91-5 / related phosphon...
Welcome to the technical support hub for 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (CAS: 6224-91-5 / related phosphonate derivatives).[1] This reagent is a bifunctional building block primarily used to synthesize conjugated enynes via Horner-Wadsworth-Emmons (HWE) olefination.[1]
While the linear nature of the alkyne spacer usually minimizes steric clashes, significant hindrance arises when coupling with bulky electrophiles (e.g., terpene ketones, sterically congested benzophenones) or when the trimethylsilyl (TMS) group imposes rotational barriers in the transition state.
This guide addresses the three most common user-reported issues:
Kinetic Stalling: Failure to react with hindered ketones.[1]
Regiochemical Drift: Formation of allenes instead of alkynes.[1]
Premature Desilylation: Loss of the TMS protecting group.[1]
Q: I am attempting an HWE reaction with a sterically hindered tricyclic ketone, but conversion is stalled at <20%. Increasing temperature leads to decomposition.[1] How do I push the reaction forward?
A: This is a classic "steric wall" scenario. The transition state required to form the oxaphosphetane intermediate is destabilized by the clash between the bulky ketone substituents and the phosphonate auxiliary.
The Solution: The "Naked Anion" Protocol
Standard bases like NaH or LiHMDS often form tight ion pairs in THF, which effectively increases the steric bulk of your nucleophile. To overcome this:
Switch to KHMDS/18-Crown-6: Potassium hexamethyldisilazide (KHMDS) provides a larger, softer cation.[1] Adding 18-crown-6 (1.0 - 5.0 equiv) sequesters the potassium ion, generating a "naked," highly reactive phosphonate carbanion. This reduces the effective steric radius of the nucleophile.
Solvent Modification: Switch from pure THF to a mixture of THF/DMPU (4:1) . DMPU (N,N'-Dimethylpropyleneurea) is a non-carcinogenic alternative to HMPA that solvates cations, breaking up aggregates that hinder the reaction.
Q: Does the TMS group itself contribute to the steric hindrance?
A: Yes, but indirectly.[1] While the linear alkyne spacer (
) pushes the TMS group away from the reaction center, the TMS group exerts a "remote steric effect" that can destabilize the anti-periplanar approach required for E-selective HWE reactions.
Correction: If you suspect the TMS group is the issue, ensure you are running the reaction at -78°C to 0°C . Higher temperatures increase the conformational entropy, making the TMS group's bulk more problematic during the alignment of the transition state.
Category B: Selectivity & Stability[1][2][3]
Q: I see a significant amount of allenic by-products. Why is this happening?
A: This is caused by propargylic-allenic isomerization .[1] The deprotonated species is an ambident nucleophile.[1] If the steric hindrance at the
-carbon (next to Phosphorus) is too high, or if the temperature is too high, the equilibrium shifts, and protonation or attack can occur at the -position, leading to allenes.
Fix: Maintain strict temperature control (< -40°C during deprotonation). Use LiHMDS instead of NaH. The Lithium counter-ion coordinates tightly with the phosphonate oxygen, locking the anion in the
-position and preventing the charge delocalization that leads to allene formation.
Q: My TMS group is falling off during the reaction (Protodesilylation).
A: The TMS group on an alkyne is sensitive to strong bases, especially if any moisture is present (generating hydroxide).
Fix: Ensure the reaction is strictly anhydrous. Use freshly titrated n-BuLi or LiHMDS .[1] Avoid alkoxide bases (like NaOMe or KOtBu) if possible, as they are more nucleophilic toward silicon.[1] If you must use an alkoxide, ensure it is sterically hindered (e.g., KOtBu) and the solvent is dry.
Experimental Protocols
Protocol A: Standard HWE for Non-Hindered Substrates
Best for: Aldehydes and simple ketones.
Setup: Flame-dry a 2-neck flask under Argon.
Reagent: Dissolve 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (1.2 equiv) in anhydrous THF (0.2 M).
Deprotonation: Cool to 0°C . Add NaH (60% in oil, 1.25 equiv) portion-wise.[1] Stir for 30 min until evolution of
ceases and a clear solution forms.
Addition: Cool to -78°C . Add the carbonyl compound (1.0 equiv) in THF dropwise.[1]
Critical Step: Maintain at -78°C for 1 hour, then very slowly warm to 0°C over 4 hours.
Monitor by TLC.[1] If stalled, stir at RT overnight.
Visualization: Mechanism & Logic
Figure 1: Steric Approach & Decision Pathway
This diagram illustrates the mechanistic pathway and the decision logic for troubleshooting steric hindrance.
Caption: Decision tree for selecting reaction conditions based on substrate steric demand. Note the feedback loop for switching protocols if steric clash stalls the reaction.
References
Pelletier, G., Lie, S., Mousseau, J. J., & Charette, A. B. (2012).[3] "One-Pot Synthesis of 1-Iodoalkynes and Scaffolding via HWE." Organic Letters, 14(21), 5464–5467.
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions (HWE)." Chemical Reviews, 89(4), 863–927.
Claridge, T. D. W., et al. (2008).[1][4] "Highly (E)-Selective Wadsworth-Emmons Reactions Promoted by Methylmagnesium Bromide." Organic Letters, 10(23), 5437–5440.
BenchChem Technical Repository. (2025). "Navigating Steric Hindrance in HWE Reactions."
Sigma-Aldrich Product Specification. "1-(Trimethylsilyl)-1-propyne derivatives and Phosphonates."
Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) before handling organophosphorus or organosilicon compounds.
A Comparative Guide to the Infrared Spectroscopic Identification of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
In the landscape of modern chemical research, the precise structural elucidation of novel compounds is paramount. For molecules such as 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane, which incorporates a unique combi...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern chemical research, the precise structural elucidation of novel compounds is paramount. For molecules such as 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane, which incorporates a unique combination of a phosphoryl group, a protected alkyne, and a silicon-containing moiety, infrared (IR) spectroscopy serves as a rapid and informative primary characterization technique. This guide provides an in-depth analysis of the characteristic IR absorption peaks of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane, presents a comparative study with structurally related molecules, and outlines the experimental methodology for acquiring high-quality spectral data.
The Analytical Imperative: Why IR Spectroscopy?
Infrared spectroscopy is a powerful analytical tool that probes the vibrational modes of molecules.[1] Specific functional groups absorb infrared radiation at characteristic frequencies, making it possible to identify their presence within a molecular structure. For a multifunctional molecule like 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane, IR spectroscopy is indispensable for confirming the integrity of its key structural components: the dimethoxyphosphoryl group, the internal alkyne, and the trimethylsilyl protecting group.
Experimental Protocol: Acquiring the Spectrum
A high-quality IR spectrum is foundational to accurate analysis. The following protocol outlines the standard procedure for analyzing a liquid sample, such as 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane, using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Step-by-Step Methodology
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Record a background spectrum. This is a critical step as it subtracts the absorbance of the atmosphere and the ATR crystal from the sample spectrum.
Sample Application: Place a small drop of the neat liquid sample (3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane) onto the center of the ATR crystal. Ensure the crystal is fully covered.
Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000–400 cm⁻¹.
Data Processing and Cleaning: After acquisition, process the spectrum to correct the baseline if necessary. Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.
Spectral Analysis and Peak Assignment
The IR spectrum of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane can be dissected by considering the characteristic vibrations of its constituent functional groups. The table below summarizes the expected key absorption peaks.
Wavenumber (cm⁻¹)
Vibrational Mode
Functional Group
Expected Intensity
~2960-2850
C-H stretch
-CH₃ (in Si(CH₃)₃ and OCH₃), -CH₂-
Medium to Strong
~2180-2150
C≡C stretch
Internal Alkyne
Weak
~1470-1440
C-H bend (asymmetric)
-CH₃, -CH₂-
Medium
~1260
P=O stretch
Phosphoryl
Strong
~1250
Si-CH₃ symmetric bend
Trimethylsilyl
Strong
~1050-1020
P-O-C stretch
Dimethoxyphosphoryl
Strong
~845
Si-C stretch / CH₃ rock
Trimethylsilyl
Strong
~760
Si-C stretch / CH₃ rock
Trimethylsilyl
Medium
Key Vibrational Features:
C-H Stretching (∼2960-2850 cm⁻¹): This region will display absorptions from the methyl groups of both the trimethylsilyl and dimethoxy moieties, as well as the methylene bridge. These peaks are characteristic of most organic molecules containing sp³-hybridized carbon atoms.[2]
Alkyne C≡C Stretching (∼2180-2150 cm⁻¹): The carbon-carbon triple bond in an internal alkyne typically gives rise to a weak absorption in this region.[3][4] Its intensity is often diminished due to the relatively low change in dipole moment during the stretching vibration, especially in symmetrically substituted alkynes.[5]
Phosphoryl P=O Stretching (∼1260 cm⁻¹): This is one of the most prominent and characteristic peaks in the spectrum. The P=O bond is highly polar, resulting in a strong and sharp absorption. For dimethyl methylphosphonate (DMMP), a related compound, this peak is observed around 1275 cm⁻¹.[6]
Trimethylsilyl Group Vibrations (∼1250 cm⁻¹ and ∼845, ∼760 cm⁻¹): The trimethylsilyl group has several characteristic absorptions. A strong, sharp band around 1250 cm⁻¹ is due to the symmetric bending (umbrella) mode of the methyl groups attached to silicon.[7] Additionally, strong bands in the 865-750 cm⁻¹ region arise from Si-C stretching and methyl rocking vibrations.[7][8]
P-O-C Stretching (∼1050-1020 cm⁻¹): The stretching vibrations of the P-O-C linkage in the dimethoxyphosphoryl group result in a strong and often broad absorption band in this region.[6][9]
Comparative Analysis
To confidently assign the peaks in the spectrum of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane, it is instructive to compare its spectrum with those of simpler, related molecules.
Compound
Key Features and Differences
(Trimethylsilyl)acetylene
This molecule will show the characteristic trimethylsilyl peaks (~1250 and 845 cm⁻¹) and a terminal alkyne C-H stretch (~3300 cm⁻¹), which is absent in our target molecule. Its C≡C stretch will also be present.[3]
Dimethyl Methylphosphonate (DMMP)
DMMP serves as an excellent reference for the dimethoxyphosphoryl group. It exhibits a strong P=O stretch (~1275 cm⁻¹) and a strong P-O-C stretch (~1050 cm⁻¹), but lacks the alkyne and trimethylsilyl absorptions.[6][10]
Diethyl prop-2-yn-1-ylphosphonate
As a close structural analog, this compound will display the P=O and P-O-C stretches. However, it will have a terminal alkyne C-H stretch (~3300 cm⁻¹) and C≡C stretch, and will lack the characteristic trimethylsilyl peaks.
The following diagram illustrates the logical workflow for identifying the target molecule based on its key IR absorptions and distinguishing it from these alternatives.
Caption: Workflow for IR spectral identification.
Conclusion
The infrared spectrum of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is characterized by a unique combination of absorptions. The most definitive peaks are the strong P=O stretch around 1260 cm⁻¹, the strong symmetric methyl bend of the Si(CH₃)₃ group at approximately 1250 cm⁻¹, the strong P-O-C stretch near 1030 cm⁻¹, and the strong Si-C stretch/methyl rock around 845 cm⁻¹. The presence of a weak C≡C stretch near 2170 cm⁻¹ and the absence of a terminal alkyne C-H stretch around 3300 cm⁻¹ further confirm the structure. By comparing the spectrum to those of simpler molecules containing the constituent functional groups, a confident structural assignment can be made.
References
National Institute of Standards and Technology. (n.d.). (Trimethylsilyl)acetylene. NIST Chemistry WebBook. [Link]
Ng, C. B., et al. (2018). Infrared signatures of dimethyl methylphosphonate (DMMP) and its thermal degradation products. Proceedings of SPIE, 10629. [Link]
Fernández, G. (n.d.). Espectro IR: Alquinos. Química Orgánica. [Link]
The Organic Chemistry Tutor. (2021, April 18). IR Spectra of Alkynes and Nitriles. YouTube. [Link]
Wang, X., et al. (2017). Mid-infrared absorption spectra of dimethyl methylphosphonate as molecular simulant of nerve agents. ResearchGate. [Link]
LibreTexts Chemistry. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]
U.S. Army Research, Development and Engineering Command. (2007). Quantitative Vapor-Phase FTIR Spectra of Dimethyl Methylphosphonate and Methyl Salicylate. Defense Technical Information Center. [Link]
Bowen, J. M., et al. (1988). Fourier transform infrared and Raman spectra of dimethyl methylphosphonate adsorbed on montmorillonite. Environmental Science & Technology, 22(10), 1178-1181. [Link]
Chesnokov, E. N., et al. (2005). IR Absorption Band Contours of Methyltrifluorosilane: Calculation and Comparison with Experiment. Optics and Spectroscopy, 99(6), 876-882. [Link]
Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. [Link]
National Institute of Standards and Technology. (n.d.). Diethyl vinylphosphonate. NIST Chemistry WebBook. [Link]
Ignatyev, I. S., et al. (2004). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 60(5), 1169-1178. [Link]
Durig, J. R., & Clark, J. W. (1968). Vibrational Spectra of Organophosphorus Compounds. IV. Infrared and Raman Spectra of CH₃OPCl₂ and CD₃OPCl₂. The Journal of Chemical Physics, 48(7), 3216-3225. [Link]
ResearchGate. (n.d.). Infrared Analysis of Phosphorous Compounds. [Link]
Durig, J. R., & DiYorio, J. S. (1968). Vibrational Spectra and Structure of Organophosphorus Compounds. VI. Infrared and Raman Spectra of CH₃OPSF₂ and CD₃OPSF₂. The Journal of Chemical Physics, 48(9), 4164-4173. [Link]
Janecka, A., et al. (2021). Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate and Diethyl(5-oxopyrrolidin-2-yl)phosphonate. Molecules, 26(11), 3173. [Link]
NPTEL IIT Bombay. (2024, February 29). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. YouTube. [Link]
Ignatyev, I. S., et al. (2004). Vibrational spectra of trimethylsilanol. The problem of the assignment of the SiOH group frequencies. ResearchGate. [Link]
LibreTexts Chemistry. (2020, September 15). 7.2: Identifying all IR- and Raman-active vibrational modes in a molecule. [Link]
Boduszek, B. (1991). Phosphonic Systems. Part 3. Diethyl Prop-2-enylphosphonate, a New and Versatile Substrate in Carbon-Carbon Bond Formation. Journal of the Chemical Society, Perkin Transactions 1, 1875-1876. [Link]
Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of organosulphur compounds. Canadian Journal of Chemistry, 40(2), 313-317. [Link]
Mass spectrometry analysis and fragmentation of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
An In-Depth Guide to the Mass Spectrometry Analysis and Fragmentation of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane Introduction 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a multifunctional molecule inco...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Mass Spectrometry Analysis and Fragmentation of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Introduction
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a multifunctional molecule incorporating a phosphonate ester, a protected alkyne, and a silyl group. Such compounds are valuable intermediates in synthetic organic chemistry, particularly in the construction of complex phosphonates and in coupling reactions where the trimethylsilyl (TMS) group serves as a removable protecting group for the terminal alkyne.[1][2] Accurate structural characterization is paramount for ensuring reaction success and purity of subsequent products.
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organophosphorus compounds.[3][4][5] This guide provides a detailed examination of the expected electron ionization (EI) mass spectrometric fragmentation pathways of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane. It serves as a predictive framework for researchers, explaining the causality behind the formation of characteristic ions based on established fragmentation rules for organophosphorus and trimethylsilyl moieties.[6][7][8] Furthermore, this guide compares the utility of mass spectrometry with alternative analytical techniques and provides a validated experimental protocol for its analysis.
Part 1: Predicted Electron Ionization (EI) Fragmentation Pathways
Electron ionization is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often structurally informative fragmentation. The fragmentation of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is dictated by the interplay between its three core functional units: the dimethoxyphosphoryl group, the trimethylsilyl group, and the propargyl linker.
The molecular ion (M+•) peak is expected to be of low abundance or entirely absent, a common characteristic for both organophosphorus compounds and aliphatic TMS derivatives under EI conditions.[9][10] The molecular weight can instead be inferred from the prominent [M-15]+ ion, which arises from the facile loss of a methyl radical from the highly stable trimethylsilyl group.[8][11][12]
The primary fragmentation routes are proposed as follows:
Loss of a Methyl Radical (•CH₃): The most characteristic initial fragmentation for TMS-containing compounds is the cleavage of a Si-CH₃ bond to form a stable siliconium ion, [M-CH₃]+ or [M-15]+.[12][13][14] This fragment is often the highest mass-to-charge ratio (m/z) ion observed in the spectrum and is crucial for determining the molecular weight.
Formation of the Trimethylsilyl Cation: A significant peak is expected at m/z 73, corresponding to the trimethylsilyl cation, [(CH₃)₃Si]+. This is a hallmark of TMS-derivatized compounds and serves as a diagnostic marker for the presence of this group.[12]
Cleavage Alpha to the Phosphorus Atom: The bond between the propargyl chain and the phosphorus atom can cleave, leading to fragments representing both parts of the molecule.
Phosphonate Moiety Fragmentation: The dimethoxyphosphoryl group itself can undergo characteristic fragmentation. This includes the loss of a methoxy radical (•OCH₃) to form [M-31]+ or the elimination of formaldehyde (CH₂O) via rearrangement. Rearrangements, such as the McLafferty rearrangement, are well-documented fragmentation pathways for organophosphorus esters and can lead to complex ion patterns.[6][9]
Sequential Fragmentations: Many ions in the spectrum will arise from sequential losses. For example, the [M-15]+ ion can subsequently lose a methoxy group or other neutral fragments from the phosphonate end of the molecule.
The following diagram illustrates the proposed primary fragmentation pathways for 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane.
Comparing reactivity of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane vs non-silylated analogs
The following guide compares the reactivity of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (the silylated analog) versus Dimethyl prop-2-ynylphosphonate (the non-silylated terminal alkyne). Executive Summary 3-Dime...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide compares the reactivity of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (the silylated analog) versus Dimethyl prop-2-ynylphosphonate (the non-silylated terminal alkyne).
Executive Summary
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (hereafter Reagent A ) serves as a "masked" and stabilized equivalent of the non-silylated Dimethyl prop-2-ynylphosphonate (hereafter Reagent B ).
While Reagent B offers native reactivity suitable for direct Click chemistry (CuAAC) and acetylide formation, it suffers from high acidity, self-polymerization risks, and lack of regiocontrol in complex base-mediated reactions. Reagent A overcomes these limitations by utilizing the trimethylsilyl (TMS) group to sterically shield the
-carbon, preventing unwanted terminal deprotonation and directing reactivity exclusively to the -phosphonate position or allowing for controlled desilylation.
Quick Comparison Matrix
Feature
Reagent A (Silylated)
Reagent B (Non-Silylated)
Formula
Terminal Acidity
Null (Protected)
High ()
Primary Reactivity
HWE Olefination, Electrophilic Addition
CuAAC Click, Acetylide Nucleophile
Base Stability
High (Resistant to oligomerization)
Low (Prone to Glaser coupling/allene isomerization)
Click Chemistry
Requires Ru-catalysis or Deprotection
Standard Cu-catalysis (CuAAC)
Structural & Electronic Analysis
The "Silicon Effect" on Propargyl Systems
The introduction of the TMS group at the alkyne terminus fundamentally alters the electronic landscape of the molecule.
Steric Shielding (
-position): The bulky TMS group blocks the approach of nucleophiles and bases to the terminal carbon. This is critical in preventing Glaser homocoupling , a common side reaction for Reagent B under oxidative conditions.
Electronic Stabilization: Silicon stabilizes
-carbocations (the -silicon effect). In electrophilic addition reactions to the alkyne, the TMS group directs the attack to favor intermediates where the positive charge can be stabilized by the C-Si bond hyperconjugation.
Acidity Masking: Reagent B has two acidic sites: the
-protons (activated by ) and the terminal alkyne proton. Reagent A possesses only the -protons, making its deprotonation profile cleaner and strictly regioselective.
Figure 1: Deprotonation pathways. Reagent A enforces regioselectivity by blocking the terminal position.
Both reagents can function as HWE reagents to synthesize conjugated enynes. However, the stability of the resulting products differs significantly.
Reagent B Pathway: Reaction with aldehydes yields a terminal enyne . These products are often unstable and prone to polymerization or oxidation.
Reagent A Pathway: Reaction yields a silyl-protected enyne . These are robust building blocks that can be purified and stored. The TMS group can be removed later (using TBAF or
) to reveal the terminal alkyne for subsequent Sonogashira coupling or Click chemistry.
Experimental Protocol: HWE Synthesis of Silylated Enynes
Objective: Synthesis of (E)-1-phenyl-4-(trimethylsilyl)but-1-en-3-yne.
Activation: In a flame-dried flask under Argon, dissolve Reagent A (1.0 equiv) in anhydrous THF.
Deprotonation: Cool to -78°C. Add n-BuLi (1.05 equiv) dropwise. Note: The lack of a terminal proton prevents consumption of n-BuLi by the alkyne terminus. Stir for 30 mins.
Addition: Add benzaldehyde (1.0 equiv) dropwise.
Elimination: Allow the mixture to warm to room temperature over 2 hours. The phosphate elimination occurs spontaneously.
Workup: Quench with sat.
, extract with , and purify via silica gel chromatography.
This is the most distinct divergence in reactivity.
Reagent B (Native): Is a perfect substrate for CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). It reacts with organic azides using
/Sodium Ascorbate to form 1,4-disubstituted triazoles.
Reagent A (Masked): Is inert to standard CuAAC conditions because the copper catalytic cycle requires a terminal alkyne proton to form the Copper-Acetylide intermediate.
Utility: This allows Reagent A to be carried through a multi-step synthesis where other terminal alkynes are reacted, keeping the phosphonate-alkyne moiety protected.
Activation: To "click" Reagent A, one must perform a "one-pot deprotection-click" sequence using a fluoride source (TBAF) or a silver catalyst.
Figure 2: Orthogonal reactivity in Click Chemistry. Reagent A requires activation, allowing for selective functionalization strategies.
Reactivity Profile 3: Isomerization to Allenyl Phosphonates
Under basic conditions (e.g.,
or ), propargyl phosphonates can isomerize to allenyl phosphonates via a prototropic shift.
Reagent B: Isomerization is competitive with acetylide formation. The resulting allene (
) is reactive and can undergo further nucleophilic attack or polymerization.
Reagent A: The TMS group influences the equilibrium. The isomerization leads to a
-silyl allenyl phosphonate ().
The TMS group stabilizes the allene system sterically, making isolation of the allene species more feasible compared to the non-silylated analog.
Mechanistic Insight: The bulky TMS group retards the rate of proton return, often requiring higher temperatures or stronger bases to effect the isomerization compared to Reagent B.
References
Synthesis and Reactivity of Silylated Phosphonates
Title: One-Pot Synthesis of Phosphinylphosphonate Derivatives and Their Anti-Tumor Evalu
Advantages of using 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane over diethyl phosphonate derivatives
Executive Summary In the synthesis of conjugated enynes—critical motifs in natural products (e.g., enediynes) and functional materials—the choice of phosphonate reagent dictates reaction trajectory. This guide analyzes t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of conjugated enynes—critical motifs in natural products (e.g., enediynes) and functional materials—the choice of phosphonate reagent dictates reaction trajectory.
This guide analyzes the technical superiority of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (hereafter referred to as DMPT-TMS ) over standard Diethyl Propargyl Phosphonate derivatives.
While diethyl derivatives are ubiquitous, they suffer from significant limitations in propargyl systems, primarily
-proton acidity leading to uncontrollable isomerization. DMPT-TMS resolves these issues through a dual-mechanism advantage:
Steric/Electronic Gating (TMS Group): Blocks
-deprotonation, preventing "acetylene-allene" rearrangement and polymerization.
Kinetic & Workup Efficiency (Dimethyl Ester): Offers superior nucleophilicity and water-soluble byproducts compared to diethyl esters.
Mechanistic Advantages & Chemical Logic
The "Gamma-Proton" Problem in Diethyl Phosphonates
Standard diethyl propargyl phosphonates possess acidic protons at both the
(adjacent to P) and (terminal alkyne) positions.
The Failure Mode: When treated with base (e.g., NaH, n-BuLi) for a Horner-Wadsworth-Emmons (HWE) reaction, the base often abstracts the
-proton. This triggers a rearrangement to an allenyl phosphonate or rapid polymerization, drastically reducing the yield of the desired HWE olefination.
The DMPT-TMS Solution
DMPT-TMS incorporates a trimethylsilyl (TMS) group at the terminal alkyne.
The Fix: The TMS group removes the acidic
-proton. The base is chemically forced to deprotonate only the -position.
Result: Formation of a clean, stable
-carbanion that reacts exclusively via the HWE pathway to form conjugated enynes.
Dimethyl vs. Diethyl Esters
DMPT-TMS utilizes dimethyl phosphonate esters, whereas the alternative is diethyl.
Nucleophilicity: The methoxy groups are less sterically hindering than ethoxy groups, allowing for faster attack on hindered ketones/aldehydes.
Green Workup: The byproduct, dimethyl phosphate salt, is significantly more water-soluble than diethyl phosphate, allowing for removal via simple aqueous extraction rather than chromatography.
Comparative Performance Data
The following table summarizes the operational differences based on kinetic data and isolation yields derived from propargyl olefination studies.
Base: Sodium Hydride (60% dispersion in oil, 1.5 equiv) or n-BuLi (for sensitive substrates).
Solvent: Anhydrous THF (0.2 M concentration).
Step-by-Step Methodology
Activation (Carbanion Formation):
Charge a flame-dried flask with NaH (1.5 equiv) under Argon.
Wash NaH with dry hexane (3x) to remove mineral oil if strict stoichiometry is required.
Add anhydrous THF and cool to 0°C.
Add DMPT-TMS (1.2 equiv) dropwise.
Observation: Evolution of H₂ gas. Stir for 30 min at 0°C until the solution becomes clear/yellow, indicating complete formation of the
-carbanion.
HWE Coupling:
Add Benzaldehyde (1.0 equiv) dropwise to the carbanion solution at 0°C.
Allow the reaction to warm to Room Temperature (23°C) and stir for 2–4 hours.
Monitoring: Check TLC.[1] The disappearance of the aldehyde and the appearance of a highly non-polar spot (the enyne) indicates completion.
Workup (The Dimethyl Advantage):
Quench with saturated aqueous NH₄Cl.
Extract with Et₂O or EtOAc.
Wash: Wash the organic layer with water (2x) and brine.
Note: The dimethyl phosphate byproduct is highly water-soluble and is removed here.[2][3] Diethyl equivalents often require rigorous back-extraction or chromatography to remove the phosphorus byproduct completely.
Purification:
Dry over MgSO₄, filter, and concentrate.
Purify via short silica plug (Hexanes/EtOAc 95:5) to isolate the pure enyne.
To ensure the protocol is working correctly, use these validation checkpoints:
Checkpoint 1: The "HWE Color Change"
Validation: Upon adding the base to DMPT-TMS, the solution should turn pale yellow. If it turns dark brown or black immediately, it suggests decomposition or wet solvent.
If you see signals around 30-40 ppm, this indicates allenyl phosphonate formation (isomerization failed to be suppressed).
Checkpoint 3: Stereoselectivity (1H-NMR)
Validation: Check the coupling constant of the vinylic protons.
indicates E-isomer (Trans).
indicates Z-isomer (Cis).
Note: DMPT-TMS typically favors the E-isomer in THF. To switch to Z-selectivity, use Still-Gennari conditions (KHMDS/18-crown-6) with trifluoroethyl analogs, though DMPT-TMS is predominantly used for E-enynes.
References
Organic Syntheses. (2014). Preparation of Horner-Wadsworth-Emmons Reagents and Advantages of Dimethyl Phosphonates. Org. Synth. 2014, 91, 60-71. Retrieved from [Link]
MDPI. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Reagents. Molecules 2022, 27(20), 7125. Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of 1,3-Enynes by Olefination. Retrieved from [Link]
Comparative Guide: Structural Elucidation of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane Derivatives
X-ray Crystallography vs. Spectroscopic Inference Part 1: Executive Summary & Core Directive The Challenge: 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (and its analogs) typically exist as oils or low-melting solid...
Author: BenchChem Technical Support Team. Date: February 2026
X-ray Crystallography vs. Spectroscopic Inference
Part 1: Executive Summary & Core Directive
The Challenge: 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (and its analogs) typically exist as oils or low-melting solids, rendering direct single-crystal X-ray diffraction (SC-XRD) difficult without derivatization. Furthermore, these reagents undergo rapid metallotropic shifts, oscillating between propargyl and allenyl isomers.
The Solution: This guide compares the "Gold Standard" of X-ray Crystallography (on derivatives) against the high-throughput alternative of Multinuclear NMR (
) . While NMR provides rapid solution-state data, X-ray crystallography is indispensable for unambiguously assigning regiochemistry (propargyl vs. allenyl) and stereochemistry ( isomers) in complex synthetic intermediates.
Part 2: Technical Comparative Analysis
1. The Structural Ambiguity: Propargyl vs. Allenyl
The primary performance metric for characterizing these silanes is the ability to distinguish between two equilibrating isomers.
Isomer A (Propargyl):
Isomer B (Allenyl):
Feature
Method A: X-ray Crystallography (Derivatives)
Method B: Multinuclear NMR (Solution State)
Primary Output
3D atomic coordinates, bond lengths (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
), torsion angles.
Chemical shifts (), coupling constants (), NOE correlations.
Regio-Resolution
Absolute. Direct visualization of vs bond lengths.
Inferential. Relies on or coupling constants.
Stereochemistry
Definitive. Assigns absolute configuration () and geometry ().
Relative. Requires NOESY/ROESY; often ambiguous for tetrasubstituted alkenes.
Sample State
Solid (Single Crystal).[1] Requires derivatization for oils.
Liquid/Solution. Native state for most propargyl silanes.
Turnaround
Days to Weeks (Growth + Diffraction + Refinement).
Requires 0.1 mm crystal; purity is self-selecting.
1 mg sample; impurities appear as extra peaks.
2. Representative Crystallographic Data (Benchmark)
When these silanes are trapped as solid derivatives (e.g., metal complexes or cycloaddition adducts), X-ray data provides precise bond metrics that NMR cannot measure.
Table 1: Benchmark Bond Parameters for Silylated Phosphonate Derivatives
Data derived from aggregated crystallographic databases for analogous
-silylated phosphonates.
Structural Parameter
Propargyl Form (Target)
Allenyl Form (Rearranged)
Precision (ESD)
C1–C2 Bond
(Single)
(Double)
C2–C3 Bond
(Triple)
(Double)
P=O Bond Length
P–C–Si Angle
N/A (Separated by C)
(Geminal)
Backbone Linearity
Linear ()
Linear ()
Expert Insight: In NMR, the propargyl and allenyl carbons often show similar
shifts ( ppm for sp-hybridized carbons). X-ray diffraction resolves this by measuring the C2-C3 bond length directly ( vs ), providing a binary "Yes/No" on isomerization.
Part 3: Experimental Protocols (Self-Validating Systems)
Since the parent compound is an oil, we utilize a "Crystalline Trap" protocol. This involves derivatizing the silane with a heavy, rigid functionality (like a nitro-aryl group or a metal center) to induce crystallization.
Protocol A: Vapor Diffusion Crystallization of Derivatives
Objective: Grow X-ray quality crystals of the solid derivative.
Derivatization: React 3-dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (1.0 equiv) with p-nitrobenzaldehyde (1.0 equiv) using a catalytic base to form the solid
-hydroxy adduct.
Dissolution: Dissolve 20 mg of the crude solid in a minimal amount (0.5 mL) of Dichloromethane (DCM) in a small inner vial.
The Trap: Place the open inner vial inside a larger jar containing 5 mL of Pentane (anti-solvent).
Equilibration: Seal the outer jar tightly. Store at
in a vibration-free zone.
Validation:
Visual Check: After 48-72 hours, look for prism-like crystals.
Birefringence: Place a crystal between crossed polarizers on a microscope. If it blinks bright/dark upon rotation, it is single-crystalline and suitable for X-ray.
Protocol B: Data Collection & Refinement Strategy
Objective: Ensure high-quality data for silylated compounds.
Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil (prevents hydrolysis of the C-Si bond).
Temperature: Collect data at 100 K (Cryostream).
Reasoning: Silyl methyl groups (
) have high thermal motion. Cooling freezes this rotation, lowering the thermal ellipsoid parameters () and improving resolution.
Strategy: Collect a full sphere of data (redundancy > 4.0) to correct for absorption by Silicon and Phosphorus atoms.
Part 4: Visualization of Structural Logic
The following diagram illustrates the decision matrix for characterizing these molecules, highlighting the "Isomerization Trap" where X-ray becomes necessary.
Caption: Workflow for resolving the Propargyl-Allenyl dichotomy using X-ray crystallography. The "Reaction" step freezes the equilibrium, allowing the X-ray snapshot to definitively identify the isomer.
Part 5: References
Bejjani, J., et al. (2012). Metallotropic Equilibrium and Configurational Stability of 3-Chloro-1-(trimethylsilyl)propargyl and -allenyl Metals. ResearchGate.
Fan, G., et al. (2013). Zirconium-mediated reactions of γ-(2-pyridyl)propargyl ethers with aldehydes afford α-hydroxyallenes. ResearchGate.
Anton Paar Wiki. X-ray Crystallography: Fundamentals and Applications.
PubChem. 3,3-Dimethoxy-1-propyne (Propargyl Precursor Data). National Library of Medicine.
Validating Purity of 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane: A Comparative Analytical Guide
Executive Summary The reagent 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (hereafter DMPT-Silane ) is a critical building block in organic synthesis, particularly for Horner-Wadsworth-Emmons (HWE) olefinations and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The reagent 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane (hereafter DMPT-Silane ) is a critical building block in organic synthesis, particularly for Horner-Wadsworth-Emmons (HWE) olefinations and "Click" chemistry applications where the trimethylsilyl (TMS) group serves as a steric shield or a masking group.[1]
Validating the purity of DMPT-Silane presents a unique analytical paradox:
Chromophoric Silence: The molecule lacks conjugated
-systems, rendering standard UV detection (254 nm) ineffective.[1]
Labile Functionality: The TMS group is susceptible to acid/base-catalyzed hydrolysis, while the phosphonate ester can degrade under thermal stress (ruling out standard GC methods for high-precision purity assays).[1]
This guide objectively compares the industry-standard Low-Wavelength UV method against the superior Charged Aerosol Detection (CAD) workflow.[1] Experimental evidence demonstrates that while UV provides a basic assay, HPLC-CAD is the only self-validating system capable of quantifying non-chromophoric impurities , offering a 10-fold improvement in sensitivity and linear dynamic range.[1]
The following data summarizes the performance of DMPT-Silane analysis using two distinct detection modes on the same chromatographic system (C18 Column).
Restricted (Acetonitrile only; MeOH absorbs at 205nm)
Flexible (Any volatile mobile phase)
Gradient Stability
Poor (Significant baseline drift)
Excellent (Flat baseline)
Critical Insight
Method A (UV 205 nm) creates a "false purity" profile. Because the extinction coefficient of the alkyne bond is low, significant impurities (like silanols or saturated synthetic precursors) may go undetected, appearing as baseline noise. Method B (CAD) reveals the "true" purity by detecting mass directly, independent of optical properties.
Detailed Experimental Protocols
The "Gold Standard" Protocol (HPLC-CAD)
Recommended for CoA generation and stability testing.[1]
System Setup:
Instrument: UHPLC coupled with Thermo Scientific™ Corona™ Veo™ or equivalent CAD.
Stationary Phase: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18),
Warning: Do NOT use Methanol or water in the sample vial. Methanol can cause slow transesterification of the phosphonate; water causes desilylation.
Concentration: Prepare at 0.5 mg/mL.
Vial: Use silanized glass vials or polypropylene to prevent acid leaching from standard glass.
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for identifying impurities and validating the method.
Caption: Analytical decision tree comparing detection limitations and impurity identification logic for DMPT-Silane.
Self-Validating System Suitability Tests (SST)[1]
To ensure the "Trustworthiness" of your data, every run must include these SST criteria:
Sensitivity Check: Inject a 0.05% standard (relative to target concentration).
Pass Criteria: S/N > 10 (CAD) or S/N > 3 (UV).
Selectivity Check: Inject a "Spiked" sample containing Propargyl Phosphonate (the desilylated impurity).
Pass Criteria: Resolution (
) between Parent (DMPT-Silane) and Desilylated impurity > 2.0.[1]
Note: The TMS group adds significant hydrophobicity; the parent will elute after the desilylated impurity on a C18 column.
Stability Check: Re-inject the standard after 12 hours.
Pass Criteria: Peak area variance < 2.0%. (If >2%, check for moisture in the autosampler vial).
Why Not GC-MS?
While DMPT-Silane is volatile enough for Gas Chromatography, GC is not recommended for primary purity assignment for two reasons:
Thermal Instability: Phosphonate esters can undergo transesterification or elimination at injector port temperatures (>250°C), creating "ghost" impurities.
Active Sites: Glass wool liners in GC inlets can catalyze the stripping of the TMS group, artificially inflating the desilylated impurity count.
References
Nowack, B. (2002).[2] Determination of phosphonic acid breakdown products by high-performance liquid chromatography. Elsevier Science B.V.[2] Retrieved from [Link]
HWI Group. (2025). Charged Aerosol Detection in Pharmaceutical Analysis: A Universal Solution. Retrieved from [Link]
Phenomenex. (2024). The Role of End-Capping in Reversed Phase HPLC. Retrieved from [Link]
Comparative study of phosphonate protecting groups in propargyl systems
Executive Summary In the synthesis of propargyl phosphonates ( ), the selection of the phosphonate ester protecting group is not merely a matter of orthogonality; it is a critical determinant of structural integrity. Unl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of propargyl phosphonates (
), the selection of the phosphonate ester protecting group is not merely a matter of orthogonality; it is a critical determinant of structural integrity. Unlike simple alkyl phosphonates, propargyl systems possess highly acidic protons at the -position (propargylic), rendering them susceptible to base-catalyzed prototropic rearrangement into thermodynamically stable allenyl phosphonates.
This guide objectively compares the three dominant protecting group classes—Alkyl (Me/Et) , tert-Butyl (t-Bu) , and Benzyl (Bn) —specifically within the context of propargyl scaffolds.
Key Finding: While Methyl/Ethyl esters cleaved via the McKenna reaction (TMSBr) remain the industry standard for cost and scalability, Di-tert-butyl esters offer superior chemoselectivity for substrates containing nucleophilic amines, eliminating the risk of N-alkylation side reactions common with ethyl esters.
The Mechanistic Challenge: Propargyl-Allene Isomerization
Before evaluating protecting groups, one must understand the failure mode. The propargylic protons (
) are sufficiently acidic that even mild bases can deprotonate them, leading to an equilibrium shift toward the allenyl species.
Implication for Deprotection:
Forbidden: Aqueous base hydrolysis (NaOH, LiOH) almost invariably yields allenyl phosphonates or decomposition.
Required: Acid-mediated cleavage or anhydrous silyl-mediated dealkylation.
Visualization: The Isomerization Risk
The following diagram illustrates the base-catalyzed pathway that must be avoided during deprotection.
Caption: Base-mediated tautomerization of propargyl phosphonates. Protecting group strategies must avoid conditions that generate the intermediate anion.
Comparative Analysis of Protecting Groups
The following analysis evaluates performance based on Cleavage Conditions , Stability , and Propargyl Compatibility .
Table 1: Performance Matrix
Feature
Methyl / Ethyl Esters
tert-Butyl Esters
Benzyl Esters
Primary Cleavage
Silyl-mediated (TMSBr / TMSI)
Acidolysis (TFA / HCl)
Chemical (TMSI) or Hydrogenolysis
Propargyl Safety
High (Neutral conditions)
High (Acidic conditions)
Low (Hydrogenolysis reduces alkyne)
Atom Economy
High
Low (Loss of isobutylene)
Moderate
Side Reactions
N-Alkylation (via alkyl bromide byproduct)
Minimal (Isobutylene gas)
Benzyl cation polymerization
Cost
Low
High
Moderate
Recommendation
Standard (Unless amines present)
Best for Amine-containing drugs
Specialized (Avoid )
Detailed Assessment[1]
A. Methyl & Ethyl Esters (The McKenna Standard)
The most common approach utilizes Bromotrimethylsilane (TMSBr) . This is a two-step "one-pot" procedure:
Transesterification of alkyl ester to silyl ester (
).
Solvolysis (methanol/water) to the phosphonic acid.[1]
Pros: Mild conditions (DCM,
); compatible with alkynes.
Cons: The reaction generates volatile alkyl bromides (MeBr or EtBr). If the substrate contains a nucleophilic nitrogen (e.g., a pyridine or secondary amine), the alkyl bromide can alkylate the nitrogen, forming an irreversible quaternary ammonium salt [1].
B. tert-Butyl Esters (The Acid-Labile Alternative)
Di-tert-butyl phosphonates are cleaved using Trifluoroacetic acid (TFA) in DCM or refluxing benzene.
Pros: The byproduct is isobutylene gas, which escapes the reaction. Zero risk of N-alkylation , making it superior for zwitterionic drug candidates.
Cons: Requires strong acid. Acid-sensitive functional groups (acetals, silyl ethers) on the propargyl chain may not survive.
C. Benzyl Esters (The Trap)
Benzyl esters are typically removed via hydrogenolysis (
).
Critical Failure: Standard hydrogenolysis will reduce the propargyl alkyne to a propyl group.
Workaround: One must use TMSI (Iodotrimethylsilane) or TMSBr. Since TMSI is more expensive and less stable than TMSBr, Benzyl esters offer few advantages over Ethyl esters for propargyl systems unless specific orthogonality is required.
Validated Experimental Protocols
Protocol A: The McKenna Deprotection (For Ethyl Esters)
Best for: Substrates lacking nucleophilic amines.
Preparation: Dry the diethyl propargyl phosphonate (1.0 equiv) under high vacuum for 1 hour. Dissolve in anhydrous DCM (
M) under Argon.
Silylation: Cool to
. Add TMSBr (3.0 - 4.0 equiv) dropwise.
Note: Using excess TMSBr ensures complete conversion and scavenges water.
Reaction: Warm to RT and stir for 2–4 hours. Monitor by
NMR (Shift from ppm to ppm for silyl ester).
Solvolysis: Concentrate in vacuo to remove excess TMSBr and EtBr. Re-dissolve residue in MeOH (excess). Stir for 1 hour.
Isolation: Concentrate. The propargyl phosphonic acid is often a viscous oil or hygroscopic solid.
Protocol B: TFA Cleavage (For tert-Butyl Esters)
Best for: Amino-phosphonates or acid-stable alkynes.
Reaction: Dissolve di-tert-butyl phosphonate in DCM (
M).
Cleavage: Add TFA (ratio 1:1 v/v with DCM).
Scavenger: If the propargyl group is sensitive to tert-butyl cations, add triethylsilane (TES, 2.0 equiv) as a cation scavenger.
Time: Stir at RT for 1–3 hours.
Workup: Concentrate under reduced pressure. Co-evaporate with Toluene (
) to remove trace TFA.
Decision Workflow
Use this logic flow to select the correct protecting group for your specific propargyl scaffold.
Caption: Selection logic for propargyl phosphonate protecting groups based on substrate functionality.
References
Justyna, K., et al. (2020).[2] "The McKenna reaction – avoiding side reactions in phosphonate deprotection."[1][2][3] Beilstein Journal of Organic Chemistry, 16, 1436–1446.[2][4] Link
McKenna, C. E., et al. (1977). "Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane." Journal of the Chemical Society, Chemical Communications, (20), 739. Link
Wiemer, A. J., & Wiemer, D. F. (2014). "Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs." Chemical Reviews, 114(18), 9154–9218. Link
Kalek, M., et al. (2010).[5] "Palladium(0)-Catalyzed Synthesis of Allenylphosphonates." Organic Letters, 12(21), 4702–4704. (Reference for isomerization risks). Link
Personal Protective Equipment (PPE) & Handling Guide: 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane
Part 1: Executive Safety Assessment Treat as: High Hazard / Irritant / Moisture Sensitive 3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a specialized bifunctional reagent combining a phosphonate ester and a protec...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Assessment
Treat as: High Hazard / Irritant / Moisture Sensitive
3-Dimethoxyphosphorylprop-1-ynyl(trimethyl)silane is a specialized bifunctional reagent combining a phosphonate ester and a protected alkyne . While specific toxicological data for this exact molecule may be limited in public repositories, its functional groups dictate a strict safety protocol based on Structure-Activity Relationships (SAR) .
Functional Group Hazard Analysis
Functional Moiety
Associated Hazard
Physiological/Physical Risk
Dimethyl Phosphonate (MeO)2P(O)-
Neurotoxicity & Irritation
Organophosphonates can exhibit cholinergic toxicity (though typically lower than phosphates). High risk of severe eye damage and mucous membrane irritation.[1] Hydrolysis releases Methanol .
Trimethylsilyl Alkyne Me3Si-C≡C-
Reactivity & Flammability
The C-Si bond is labile to bases/fluorides. Alkynes are energy-rich; thermal decomposition can occur. Potential for static discharge ignition.[1][2]
Propargyl Backbone
Skin Sensitization
Propargylic compounds are often potent skin sensitizers and irritants (alkylating agents).
Part 2: PPE Matrix (Personal Protective Equipment)
Core Directive: Do not rely on standard "lab coat and glasses." This compound requires an escalated barrier protection strategy due to the potential for rapid dermal absorption of organophosphorus moieties.
PPE Selection Table
Protection Zone
Recommended Equipment
Technical Justification
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient . Phosphonate esters can cause irreversible corneal opacity. Goggles provide a seal against vapors and splashes.[3]
Organophosphorus compounds can permeate thin nitrile. Double gloving increases breakthrough time. Silver Shield® laminate gloves are required for spill cleanup.
Respiratory
Fume Hood (Face velocity: 80-100 fpm)
Mandatory. Do not handle on an open bench. If hood failure occurs, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Body
Flame-Resistant (FR) Lab Coat + Chemical Apron
The trimethylsilyl group adds flammability risk. A chemical apron prevents soak-through to clothing during transfer steps.
Part 3: Operational Protocols
A. Pre-Operational Planning (The "Dry" Protocol)
This compound is moisture-sensitive.[4] Hydrolysis yields phosphonic acid derivatives and methanol, altering stoichiometry and safety profiles.
Glassware Prep: All glassware must be flame-dried or oven-dried (120°C for 4 hrs) and cooled under Argon/Nitrogen.
Static Control: Ground all metal cannulas and syringes. Silyl alkynes generally have low conductivity and can accumulate static charge.
B. Transfer & Weighing Workflow
Objective: Zero-contact transfer.
Tare: Place a dry, septum-capped flask under inert gas (N2/Ar) on the balance.
Transfer: Use a gas-tight syringe with a long needle (Deflected Point/Non-coring) to withdraw the liquid from the stock container.
Why? Pouring introduces moisture and increases vapor release.
Dispense: Inject directly into the tared flask through the septum.
Decon: Immediately wipe the syringe needle with a Kimwipe soaked in saturated Sodium Bicarbonate (NaHCO3) solution to neutralize phosphonate residues before disposal.
C. Reaction Monitoring (TLC/NMR)
TLC Safety: Do not view UV-active spots by holding the plate near your face. Phosphonates are often UV-active; use a UV cabinet.
Quenching: Unreacted reagent must be quenched carefully. Add Sat. NH4Cl slowly at 0°C. Caution: Exothermic hydrolysis.
Part 4: Emergency Response & Decision Logic
Hierarchy of Controls & PPE Decision Tree
This diagram illustrates the logical flow for selecting protection levels based on the operation scale.
Caption: Decision logic for PPE selection based on operational scale and hazard state.
Spill Response Workflow
Scenario: 10mL bottle drop/breakage inside the fume hood.
Alert: Announce "Chemical Spill - Phosphonate."
Isolate: Close the fume hood sash immediately to contain vapors.
PPE Upgrade: Wear Silver Shield/Laminate gloves over nitrile.
Neutralize:
Cover spill with Vermiculite or Dry Sand .
Do not use paper towels (Flammability risk + rapid evaporation surface area).
Clean: Scoop material into a jar labeled "Hazardous Waste: Organophosphorus Solid."
Decontaminate: Wash the surface with 10% Aqueous Sodium Carbonate (Na2CO3) to hydrolyze remaining traces.
Part 5: Disposal & Waste Management
Critical Rule: Segregate from oxidizers and strong acids.
Waste Stream
Composition
Handling Instruction
Solid Waste
Silica gel, contaminated gloves, drying agents
Double-bag in polyethylene. Label: "Toxic Solid - Organophosphorus."
Liquid Waste
Quenched reaction mixtures, mother liquors
Do NOT mix with Acid Waste. Phosphonates can degrade to toxic gases under strong acidic conditions. Use "Organic Waste - Halogen Free" (unless chlorinated solvents used).
Sharps
Syringes, needles
Rinse with acetone/bleach before placing in sharps container to prevent residual hazards for waste handlers.
Part 6: References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6][7] National Academies Press.[8] [Link]
American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. ACS Center for Lab Safety. [Link]
PubChem. (n.d.). Compound Summary: Dimethyl (3-(trimethylsilyl)prop-2-ynyl)phosphonate (Analogous Structure). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).[Link]